5-IOdo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione
Description
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Properties
IUPAC Name |
5-iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O4/c1-14-4-10-3-6(9)7(12)11(5-15-2)8(10)13/h3H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQPGABOFSFEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=C(C(=O)N(C1=O)COC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,3-bis(methoxymethyl)-5-iodouracil CAS number and properties
Abstract
This technical guide profiles 1,3-bis(methoxymethyl)-5-iodouracil , a critical intermediate in nucleoside chemistry and organic synthesis. While 5-iodouracil (CAS 696-07-1) is a well-characterized antimetabolite, its
Chemical Identity & Structure
This compound is the
| Property | Description |
| Compound Name | 1,3-Bis(methoxymethyl)-5-iodouracil |
| Common Abbreviation | 1,3-diMOM-5-IU |
| Parent Compound CAS | 696-07-1 (5-Iodouracil) |
| Derivative CAS | Not widely listed in commercial catalogs; typically prepared in situ. |
| Molecular Formula | |
| Molecular Weight | 326.09 g/mol |
| Structural Features | Pyrimidine core; Iodine at C-5; MOM-protection at N-1, N-3. |
Structural Visualization
The following diagram illustrates the chemical structure and the numbering scheme critical for understanding its reactivity.
Figure 1: Structural composition of 1,3-bis(methoxymethyl)-5-iodouracil.
Physicochemical Properties[1][2][3][4][5]
The introduction of MOM groups drastically alters the physical properties of the parent 5-iodouracil, shifting it from a polar, high-melting solid to a lipophilic intermediate soluble in organic solvents.
| Property | Parent: 5-Iodouracil | Derivative: 1,3-Bis(MOM)-5-iodouracil |
| Physical State | Crystalline Solid | Viscous Oil or Low-Melting Solid |
| Melting Point | 274–276 °C (dec.) | < 100 °C (Estimated) |
| Solubility (Water) | Moderate/Low | Insoluble |
| Solubility (Organic) | Poor (DMSO/DMF only) | High (DCM, THF, EtOAc, Chloroform) |
| pKa | ~8.0 (N-3 proton) | Non-ionizable (Protected) |
| Stability | Stable | Acid-labile (MOM group removal) |
Synthesis Protocol
The synthesis involves the double
Reagents & Equipment[3][6][7][8]
-
Substrate: 5-Iodouracil (1.0 eq)
-
Reagent: Chloromethyl methyl ether (MOMCl) (2.5 eq)
-
Base: Potassium Carbonate (
) (anhydrous, 3.0 eq) or Sodium Hydride (NaH) -
Solvent: Anhydrous DMF or Acetonitrile (
) -
Atmosphere: Argon or Nitrogen (Inert)
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and cool under argon. Add 5-iodouracil and anhydrous
. -
Solvation: Add anhydrous DMF via syringe. Stir the suspension at
for 15 minutes to ensure deprotonation initiation. -
Alkylation: Add MOMCl dropwise over 10 minutes at
. Caution: Exothermic. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Silica; Hexane:EtOAc 1:1).[1] The product will have a significantly higher
than the starting material. -
Quench & Extraction: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (
). -
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Purify via flash column chromatography ( , Hexane/EtOAc gradient).
Reactivity & Applications: Lithium-Halogen Exchange
The primary utility of 1,3-bis(methoxymethyl)-5-iodouracil is as a scaffold for Lithium-Halogen Exchange . The iodine atom at C-5 is extremely labile toward organolithium reagents (
Why Protect? Unprotected 5-iodouracil possesses acidic protons at N-1 and N-3. Treatment with alkyl lithiums would result in deprotonation rather than lithiation. The MOM groups block these sites, forcing the reaction to occur at the C-I bond.
Experimental Workflow: C-5 Functionalization
The following diagram details the logic flow for generating 5-substituted uracils using this intermediate.
Figure 2: C-5 Functionalization pathway via Lithium-Halogen Exchange.
Key Reaction Parameters
-
Temperature: Strictly
is required to stabilize the lithiated intermediate and prevent decomposition (benzyne-like pathways or ring opening). -
Solvent: Anhydrous THF is critical. Ether can be used, but THF promotes better solvation of the lithium species.
-
Knochel Turbo-Grignards: Alternatively,
-PrMgCl·LiCl can be used for a milder Magnesium-Halogen exchange at temperatures ranging from to , offering better functional group tolerance.
Safety & Handling
5-Iodouracil (Parent)[2][10]
-
Bioactivity: As a nucleoside analog, it can incorporate into DNA/RNA. Handle as a potential mutagen.
-
Hazards: Irritant to eyes, respiratory system, and skin.[2]
Chloromethyl Methyl Ether (MOMCl)[6]
-
Carcinogenicity: Category 1A Carcinogen . Known to cause lung cancer.
-
Volatility: Highly volatile. Must be handled in a well-ventilated fume hood.
-
Neutralization: Quench excess MOMCl with aqueous ammonia or concentrated NaOH to decompose it into methanol and formaldehyde/formate.
References
-
Chemical Identity & Parent Properties
- PubChem. 5-Iodouracil (CID 69672).
-
[Link]
-
MOM-Protection Methodology
-
Lithium-Halogen Exchange on Uracils
- General Reactivity of 5-Iodouracil: Sigma-Aldrich Product Sheet. 5-Iodouracil 98%.
Sources
- 1. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 696-07-1 CAS MSDS (5-Iodouracil) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. datapdf.com [datapdf.com]
- 4. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Technical Guide: 1,3-Bis(methoxymethyl)-5-iodouracil
Executive Summary
1,3-Bis(methoxymethyl)-5-iodouracil (1,3-di(MOM)-5-iodouracil) is a critical synthetic intermediate in nucleoside chemistry and drug discovery. It serves as a "masked" lithiation precursor, enabling the regioselective functionalization of the uracil C5 position. By protecting the acidic N1 and N3 protons with methoxymethyl (MOM) groups, researchers can successfully perform lithium-halogen exchange reactions that would otherwise be quenched by the free amide protons of the parent 5-iodouracil. This guide details the physicochemical properties, synthesis, and downstream applications of this scaffold.[1]
Chemical Identity & Molecular Weight
The molecular weight of 1,3-di(MOM)-5-iodouracil is 326.09 g/mol .
Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | 5-iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione | |
| Molecular Formula | ||
| Molecular Weight | 326.09 g/mol | Average Mass |
| Monoisotopic Mass | 325.9764 Da | |
| Parent Compound | 5-Iodouracil ( | CAS: 696-07-1 |
| Protecting Group | Methoxymethyl (MOM) ether | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in DCM, THF, DMF; Insoluble in Water |
Structural Breakdown
The addition of two MOM groups (
-
Base MW (5-iodouracil): 237.98
-
Modification:
-
Net Mass Change:
-
Final MW:
Synthesis Protocol: N,N-Bis-Protection
Objective: Synthesize 1,3-di(MOM)-5-iodouracil from 5-iodouracil.
Mechanism:
Reagents & Materials[2][3][4][5][6][7][8][9][10]
-
Substrate: 5-Iodouracil (1.0 equiv)
-
Reagent: Chloromethyl methyl ether (MOMCl) (2.5 - 3.0 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 equiv) OR Potassium Carbonate ( ) -
Solvent: Anhydrous Dichloromethane (DCM) or DMF
-
Temperature:
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, suspend 5-iodouracil (10 mmol, 2.38 g) in anhydrous DCM (50 mL).
-
Base Addition: Add DIPEA (30 mmol, 5.2 mL) via syringe. The suspension may clear slightly as the uracil deprotonates. Cool the mixture to
in an ice bath. -
Alkylation: Dropwise add MOMCl (25 mmol, 1.9 mL) over 10 minutes. Caution: MOMCl is a carcinogen; use strictly in a fume hood.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes). The product (
) is less polar than the starting material. -
Workup: Quench with saturated aqueous
. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the title compound as a white solid.
Applications: The C5-Lithiation Strategy
The primary utility of 1,3-di(MOM)-5-iodouracil is its ability to undergo Lithium-Halogen Exchange . The MOM groups prevent proton quenching, allowing the formation of a stable uracilyl-lithium species at low temperatures. This species acts as a nucleophile toward aldehydes, ketones, and other electrophiles.
Reaction Pathway Visualization
The following diagram illustrates the transformation from the parent uracil to the functionalized derivative via the lithiated intermediate.
Figure 1: Synthetic workflow for the functionalization of 5-iodouracil via MOM-protection and metallation.
Experimental Insight: Knochel-Hauser Conditions
While traditional
-
Why? The exchange rate is fast at convenient temperatures (
to ), and the resulting magnesiated species is more functional group tolerant than the lithiated counterpart. -
Deprotection: After functionalization, the MOM groups can be removed using mild acid (e.g., TFA/DCM or HCl/MeOH) to restore the natural uracil hydrogen bonding face.
Critical Quality Attributes (Spectroscopy)
To validate the synthesis of 1,3-di(MOM)-5-iodouracil, look for these diagnostic signals in the
-
C6-Proton: A sharp singlet around 8.0 – 8.2 ppm . This shift is characteristic of the electron-deficient pyrimidine ring.
-
MOM Methylene (
): Two distinct singlets (or close multiplets) around 5.2 – 5.5 ppm . Because the N1 and N3 environments are different, these protons are chemically non-equivalent. -
MOM Methyl (
): Two singlets around 3.3 – 3.5 ppm . -
Absence of NH: No broad singlets >8.0 ppm (indicating complete protection).
References
-
Compound Data: National Center for Biotechnology Information. "5-Iodouracil."[2][3][4][5][6][7] PubChem Compound Summary for CID 69672. [Link]
-
MOM Protection Methodology: Berliner, M. A., & Belecki, K. (2005). "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]
-
Functionalization Strategy: Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Organopalladium Chemistry for Organic Synthesis. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 3. nzdr.ru [nzdr.ru]
- 4. CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents [patents.google.com]
- 5. Synthesis, characterization, and antitumor activity of 5-iodouracil complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epdf.pub [epdf.pub]
- 7. CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents [patents.google.com]
Technical Guide: 5-Iodouracil MOM Protection Strategy
Executive Summary
Objective: Synthesis of 1,3-bis(methoxymethyl)-5-iodouracil (Bis-MOM-5-IU).
Context: 5-iodouracil (5-IU) is a critical scaffold for cross-coupling (Sonogashira, Suzuki) and lithium-halogen exchange reactions. However, the acidic protons at the
Critical Deliverable: This guide details the regiochemical considerations and a robust, self-validating protocol for the bis-protection of 5-IU, ensuring the complete removal of acidic protons to facilitate downstream metallation chemistry.
Chemical Theory & Mechanism
Substrate Analysis: The 5-Iodouracil Scaffold
To design an effective protection strategy, one must understand the electronic environment of the substrate. 5-iodouracil possesses two nucleophilic nitrogen sites,
-
Acidity & Regioselectivity:
-
Position: The
proton is the most acidic ( for 5-halouracils). The anion formed at is stabilized by resonance with the and positions and inductively stabilized by the electron-withdrawing iodine at . -
Position: The
proton is significantly less acidic ( ). It is flanked by two carbonyls ( and ), but the resulting anion is less stable relative to the anion in polar aprotic solvents. -
Implication: Under stoichiometric control, alkylation occurs preferentially at
. For complete protection (required for lithiation), forcing conditions (excess base/reagent) are necessary to overcome the lower acidity and nucleophilicity of .
-
Position: The
Reaction Mechanism: Substitution
The reaction proceeds via a classic nucleophilic substitution mechanism.
-
Activation: The base (Sodium Hydride) irreversibly deprotonates 5-IU.
-
Electrophile Generation: Chloromethyl methyl ether (MOMCl) acts as the electrophile. Note that MOMCl can exist in equilibrium with its oxonium ion form (
) which is a potent electrophile. -
Attack: The pyrimidine nitrogen anion attacks the methylene carbon of MOMCl, displacing the chloride.
Mechanistic Pathway Visualization
The following diagram illustrates the sequential deprotonation and alkylation pathway, highlighting the transition from Mono- to Bis-protection.
Figure 1: Sequential alkylation mechanism. Note the kinetic preference for N1 alkylation followed by N3 alkylation.
Experimental Protocol: Bis-Protection of 5-Iodouracil
Safety Warning: Chloromethyl methyl ether (MOMCl) is a known human carcinogen and highly volatile. All operations must be performed in a well-ventilated fume hood. Double-gloving and full face protection are mandatory. Quench all glassware and waste with aqueous ammonia before removal from the hood.
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 5-Iodouracil | Substrate | 1.0 | Dry thoroughly before use. |
| Sodium Hydride (60%) | Base | 2.5 | Excess ensures full deprotonation of N3. |
| MOM-Cl | Electrophile | 2.5 | Excess drives reaction to completion. |
| DMF (Anhydrous) | Solvent | [0.2 M] | Must be dry to prevent MOMCl hydrolysis. |
| TBAI (Optional) | Catalyst | 0.05 | Tetrabutylammonium iodide can accelerate sluggish reactions. |
Step-by-Step Methodology
Phase 1: Setup and Deprotonation
-
Apparatus Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Solvent Charge: Add anhydrous DMF (Concentration ~0.2 M relative to 5-IU).
-
Base Addition: Cool the solvent to
(ice bath). Add NaH (2.5 equiv) portion-wise. Observation: Minimal gas evolution initially. -
Substrate Addition: Add 5-iodouracil (1.0 equiv) slowly to the suspension.
-
Self-Validation: Vigorous evolution of
gas indicates successful deprotonation. The suspension may change color (often becoming clear or slightly yellow). -
Time: Stir at
for 30 minutes to ensure complete formation of the dianion.
-
Phase 2: Alkylation[1]
-
Reagent Addition: Add MOMCl (2.5 equiv) dropwise via syringe over 10 minutes.
-
Caution: Exothermic reaction. Maintain temperature
.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 3–12 hours.
-
Monitoring: Check TLC (See Section 3.3).
-
Phase 3: Workup & Purification
-
Quench: Cool to
. Carefully add saturated aqueous dropwise to quench excess NaH and MOMCl. -
Extraction: Dilute with EtOAc. Wash organic layer with
( ) to remove DMF, followed by Brine ( ). -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). Bis-protected product is typically less polar than the mono-protected impurity.
Validation & QC (Self-Validating System)
| Checkpoint | Observation | Interpretation |
| TLC (Mid-Rxn) | Spot at | Conversion of polar N-H substrate to lipophilic protected species. |
| NMR ( | Appearance of two distinct singlets around | Confirms presence of two MOM groups. |
| NMR ( | Appearance of two singlets around | Confirms alkylation at two distinct Nitrogen sites. |
| NMR ( | Disappearance of broad singlets | Complete consumption of N-H protons (Success). |
Troubleshooting & Optimization
Decision Logic for Incomplete Reactions
If the reaction stalls (Mono-protection observed), follow this logic flow:
Figure 2: Troubleshooting workflow for incomplete alkylation.
Common Pitfalls
-
Hydrolysis of MOMCl: MOMCl reacts rapidly with atmospheric moisture to form formaldehyde and HCl. If your MOMCl is old or the bottle was left open, the reaction will fail. Correction: Distill MOMCl or buy fresh ampules.
-
Regioselectivity Drift: Using weak bases (e.g.,
in Acetone) often leads to mixtures of N1-mono and N1,N3-bis products. Strong bases (NaH) are preferred for bis-protection.
References
-
Acidity of Uracil Derivatives
- Joshi, A. A., et al. "Acidity of Uracil and its Derivatives." Journal of Organic Chemistry. The position is established as the primary acidic site ( ) compared to ( ).
-
Source:
-
MOM Protection Protocols
- Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." 4th Ed. Wiley-Interscience. (Standard reference for MOM protection conditions using NaH/MOMCl).
-
Source:
-
Safety of Chloromethyl Methyl Ether
-
Occupational Safety and Health Administration (OSHA).[2] "Chloromethyl Methyl Ether Standard 1910.1006."
-
Source:
-
-
Synthesis of N-Alkylated Uracils
- Deng, X., et al. "Regioselective N-Alkylation of Uracils." Tetrahedron Letters.
-
Source:
Sources
An In-Depth Technical Guide to 5-Iodouracil and its N-Protected Analogue, 1,3-Bis(methoxymethyl)-5-iodouracil
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical analysis of 5-iodouracil and its N1,N3-diprotected derivative, 1,3-bis(methoxymethyl)-5-iodouracil. We will delve into their distinct chemical properties, synthesis, and applications, offering insights into the strategic rationale behind the methoxymethyl protection of the uracil scaffold.
Introduction: The Significance of 5-Iodouracil
5-Iodouracil is a halogenated derivative of uracil, a fundamental pyrimidine nucleobase.[1] The introduction of an iodine atom at the C5 position profoundly influences its biological activity, rendering it a potent antimetabolite.[1] This modification allows 5-iodouracil to interfere with nucleic acid synthesis, making it a valuable compound in the fields of oncology and virology.[1] Its ability to be incorporated into DNA makes it a tool for studying DNA-protein interactions and a potential radiosensitizer in cancer therapy.
Core Compound Profile: 5-Iodouracil
Chemical and Physical Properties
5-Iodouracil presents as a white to light yellow, fluffy powder.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₃IN₂O₂ | [1] |
| Molecular Weight | 237.98 g/mol | [1] |
| Melting Point | 274-276 °C (decomposes) | [3] |
| Solubility | Soluble in cold water. | [2] |
| Appearance | White to light yellow fluffy powder | [2] |
The presence of the N-H protons on the uracil ring contributes to its solubility in aqueous media through hydrogen bonding. However, these protons also render the molecule susceptible to a range of reactions that may not be desired when targeting modifications at other positions.
Synthesis of 5-Iodouracil
The synthesis of 5-iodouracil is typically achieved through the direct iodination of uracil. A common laboratory-scale synthesis involves the reaction of uracil with an iodinating agent, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in a suitable solvent like acetic acid or dimethylformamide (DMF).
Experimental Protocol: Synthesis of 5-Iodouracil
-
Dissolution: Dissolve uracil in glacial acetic acid.
-
Addition of Iodinating Agent: Slowly add a solution of iodine monochloride in acetic acid to the uracil solution with stirring.
-
Reaction: Heat the reaction mixture under reflux for several hours.
-
Isolation: Cool the mixture and collect the precipitated product by filtration.
-
Purification: Wash the crude product with water and ethanol and then recrystallize from a suitable solvent to obtain pure 5-iodouracil.
Applications and Mechanism of Action
As an antimetabolite, 5-iodouracil's primary mechanism of action involves its conversion to 5-iodo-2'-deoxyuridine monophosphate (IdUMP), which then inhibits thymidylate synthase. This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. By blocking this pathway, 5-iodouracil disrupts DNA replication and repair, leading to cell death, particularly in rapidly dividing cancer cells.
The N-Protected Analogue: 1,3-Bis(methoxymethyl)-5-iodouracil
In many synthetic applications, the acidic N-H protons of the uracil ring can interfere with desired chemical transformations, such as metal-catalyzed cross-coupling reactions at the C5-iodo position. To circumvent this, the N1 and N3 positions are often protected with a suitable protecting group. The methoxymethyl (MOM) group is a common choice for this purpose.
The Rationale for N-Protection
The introduction of MOM groups at the N1 and N3 positions of 5-iodouracil to form 1,3-bis(methoxymethyl)-5-iodouracil serves several key purposes:
-
Increased Solubility in Organic Solvents: The MOM groups increase the lipophilicity of the molecule, enhancing its solubility in a wider range of organic solvents commonly used in synthesis.
-
Prevention of Unwanted Side Reactions: By blocking the acidic N-H protons, the MOM groups prevent deprotonation and subsequent side reactions that could occur under basic conditions often employed in cross-coupling and other organometallic reactions.
-
Facilitation of Specific C5-Functionalization: With the nitrogens protected, reactions can be directed specifically to the C5-iodo position, allowing for the introduction of various functional groups through reactions like Suzuki, Sonogashira, or Heck cross-couplings.
Synthesis of 1,3-Bis(methoxymethyl)-5-iodouracil
The synthesis of 1,3-bis(methoxymethyl)-5-iodouracil involves the reaction of 5-iodouracil with a methoxymethylating agent, such as methoxymethyl chloride (MOMCl), in the presence of a base.
Experimental Protocol: Synthesis of 1,3-Bis(methoxymethyl)-5-iodouracil (General Procedure)
-
Suspension: Suspend 5-iodouracil in a suitable aprotic solvent, such as dimethylformamide (DMF).
-
Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH) or diisopropylethylamine (DIPEA), to the suspension at 0 °C to deprotonate the N1 and N3 positions.
-
Addition of MOMCl: Slowly add methoxymethyl chloride (MOMCl) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 1,3-bis(methoxymethyl)-5-iodouracil.
Comparative Analysis: 5-Iodouracil vs. 1,3-Bis(methoxymethyl)-5-iodouracil
The primary difference between these two molecules lies in the presence of the N-methoxymethyl groups, which significantly alters their chemical properties and reactivity.
| Feature | 5-Iodouracil | 1,3-Bis(methoxymethyl)-5-iodouracil |
| N-H Protons | Present at N1 and N3 | Absent (replaced by MOM groups) |
| Solubility | More soluble in polar/aqueous solvents | More soluble in nonpolar/organic solvents |
| Reactivity of N-H | Acidic protons can react with bases | N1 and N3 positions are unreactive |
| Reactivity at C5-I | Can undergo cross-coupling, but may require specific conditions to avoid N-H interference | Ideal substrate for a wide range of C-C and C-N cross-coupling reactions |
| Biological Activity | Biologically active as an antimetabolite | Biologically inactive as a prodrug; requires deprotection to release 5-iodouracil |
Structural and Reactivity Differences
The structural difference is visually represented below:
Sources
The Stability of Methoxymethyl (MOM) Protecting Groups on Uracil: A Technical Guide for Researchers
Introduction: The Role of the Methoxymethyl Group in Nucleoside Chemistry
In the intricate landscape of drug development and nucleic acid chemistry, the strategic use of protecting groups is paramount to achieving desired molecular architectures and functionalities. The methoxymethyl (MOM) ether, an acetal protecting group, is a versatile tool for the temporary masking of hydroxyl and amino functionalities.[1] Its stability profile—robust under a range of basic and nucleophilic conditions yet readily cleaved under acidic treatment—renders it a valuable asset in multi-step organic synthesis.[2][3] This guide provides an in-depth exploration of the stability and application of the MOM group specifically for the protection of the imide nitrogens of uracil, a key component of ribonucleic acid (RNA). Understanding the nuances of MOM group stability on the uracil heterocycle is critical for its effective deployment in the synthesis of modified nucleosides, antiviral agents, and oligonucleotides.
Core Principles of MOM Group Stability
The stability of the MOM group is fundamentally linked to its acetal nature. It is generally stable to a wide array of reagents and conditions, making it an attractive choice for complex synthetic routes.
General Stability Profile of MOM Ethers:
| Reagent/Condition | Stability |
| pH | Stable between pH 4 and 12[2] |
| Bases | Stable to strong bases (e.g., LDA, t-BuOK) and weak bases (e.g., NEt3, Pyridine)[3] |
| Nucleophiles | Generally stable to organometallics (RLi, RMgX), enolates, and amines[3] |
| Reducing Agents | Stable to common hydride reagents (e.g., LiAlH4, NaBH4)[4] |
| Oxidizing Agents | Inert to many common oxidizing agents (e.g., KMnO4, CrO3)[3] |
The primary lability of the MOM group is its susceptibility to acidic conditions, which facilitate its cleavage. This selective deprotection is a cornerstone of its utility.
N-Methoxymethylation of Uracil: A Closer Look at Stability
While the general stability parameters of MOM-protected alcohols are well-documented, the behavior of the MOM group when attached to the nitrogen of a uracil ring presents unique considerations. The electronic environment of the pyrimidine ring influences the stability of the N-MOM bond.
Qualitative Stability Insights from Synthetic Studies
Detailed quantitative data on the pH-dependent stability of N-MOM uracil is not extensively available in the public literature. However, insights can be gleaned from synthetic studies on MOM-protected pyrimidine derivatives. In one notable study, the N-MOM group on a C-6 substituted pyrimidine was found to be stable to 5% HCl during a detritylation reaction, highlighting its robustness to moderately acidic conditions.[5] Conversely, treatment with the strong Lewis acid boron trichloride (BCl3) for debenzylation resulted in partial cleavage of the N-MOM group.[5] This suggests that while stable to some protic acids, strong Lewis acids can readily effect its removal.
This context-dependent stability is a critical consideration for synthetic planning. The choice of reagents for other transformations in the presence of an N-MOM uracil must be carefully evaluated to prevent premature deprotection.
Experimental Protocols: Protection and Deprotection of Uracil
The successful application of the MOM group in uracil chemistry hinges on reliable and efficient protocols for its introduction and removal.
Workflow for N-MOM Protection of Uracil
The protection of the imide nitrogens of uracil with a MOM group typically involves the reaction of a uracil derivative with methoxymethyl chloride (MOMCl) under basic conditions. The regioselectivity of the reaction (N-1 vs. N-3) and the degree of substitution (mono- vs. di-MOM) can be influenced by the reaction conditions and the substrate.
Caption: General workflow for the N-methoxymethylation of a uracil derivative.
Protocol 1: N-Methoxymethylation via Silylation [5]
This method involves the in-situ silylation of the uracil derivative followed by reaction with MOMCl.
-
To a solution of the dry uracil derivative (1.0 eq.) in anhydrous acetonitrile, add chlorotrimethylsilane (TMSCl, 3.0 eq.).
-
Reflux the reaction mixture for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Add methoxymethyl chloride (MOMCl, 2.5 eq.) and N,N-diisopropylethylamine ((iPr)₂EtN, 2.5 eq.).
-
Stir the reaction mixture at 50 °C for 6 hours.
-
Evaporate the solvent to dryness and purify the residue by column chromatography.
In a specific example, this method afforded a mixture of N,N-1,3-diMOM (22.4% yield), N-1-MOM (13.4% yield), and N-3-MOM (11% yield) derivatives.[5]
Protocol 2: N-Methoxymethylation using a Carbonate Base [5]
This protocol utilizes an anionic uracil intermediate generated in situ.
-
To a solution of the dry uracil derivative (1.0 eq.) and potassium carbonate (K₂CO₃, 5.0 eq.) in anhydrous dimethylformamide (DMF) at -15 °C, add methoxymethyl chloride (MOMCl, 4.0 eq.).
-
Stir the reaction mixture at room temperature overnight.
-
Evaporate the solvent in vacuo.
-
Purify the residue by column chromatography.
This method has been reported to provide N,N-1,3-diMOM (28.5% yield), N-1-MOM (12.1% yield), and N-3-MOM (15.4% yield) pyrimidine derivatives.[5]
Mechanism of Acid-Catalyzed Deprotection
The cleavage of the MOM group proceeds via an acid-catalyzed hydrolysis mechanism. Protonation of one of the ether oxygens activates the acetal for nucleophilic attack by water, leading to the release of the free imide, formaldehyde, and methanol.[1]
Sources
Technical Guide: Divergent Synthesis of Acyclic Nucleoside Analogues (ANAs) via 5-Iodouracil Scaffolds
Executive Summary
This guide details the synthetic utility of 5-iodouracil (5-IU) as a privileged scaffold for developing Acyclic Nucleoside Analogues (ANAs). Unlike canonical nucleosides, ANAs replace the rigid ribose ring with flexible acyclic chains, a structural modification central to blockbuster antivirals like Acyclovir and Ganciclovir.
The 5-iodouracil moiety offers a dual-functional platform:
-
N-1 Site: A nucleophilic center for attaching acyclic chains (mimicking the sugar).
-
C-5 Site: An electrophilic "handle" for Palladium-catalyzed cross-coupling (Sonogashira, Suzuki, Heck), enabling rapid library generation for Structure-Activity Relationship (SAR) studies.
Section 1: The Strategic Scaffold
The 5-iodouracil core is electronically unique. The iodine atom at C-5 renders the ring susceptible to metal-halogen exchange and Pd(0) oxidative addition without disrupting the hydrogen-bonding face (N-3/O-4) required for viral polymerase recognition.
Retrosynthetic Logic
The synthesis of 5-substituted acyclic uracil analogues generally follows one of two pathways. Pathway A (Alkylation
Figure 1: Preferred synthetic workflow (Pathway A) prioritizing N-1 functionalization prior to C-5 diversification.
Section 2: N-1 Functionalization (The Acyclic Chain)
The critical challenge in this step is Regioselectivity . Uracil has two nucleophilic nitrogens (N-1 and N-3). Alkylation at N-3 renders the molecule biologically inactive for polymerase inhibition.
The Silyl-Hilbert-Johnson (Vorbrüggen) Method
This is the "Gold Standard" for ensuring N-1 selectivity.
-
Mechanism: Silylation (using HMDS or BSA) creates a bis-silylated intermediate. Upon treatment with a Lewis Acid (TMSOTf or SnCl₄), the transient O-silylated species directs the electrophile to N-1 due to the steric bulk and electronic deactivation at N-3.
-
Reagents: Hexamethyldisilazane (HMDS), Trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Base-Mediated Alkylation
A simpler, thermodynamic approach using K₂CO₃ or Cs₂CO₃.
-
Risk: Often yields mixtures of N-1 and N-1,N-3-dialkylated products.
-
Optimization: Use of 1 equivalent of base and alkylating agent in polar aprotic solvents (DMF/DMSO) can favor N-1 mono-alkylation, but purification is often required.
Data Comparison: Alkylation Conditions
| Method | Conditions | N-1:N-3 Ratio | Yield | Notes |
| Vorbrüggen | BSA, TMSOTf, MeCN, 0°C | >95:5 | 85-92% | Requires dry conditions; highly selective. |
| Basic (K₂CO₃) | K₂CO₃, DMF, 80°C | ~70:30 | 50-65% | Simple setup; requires chromatographic separation. |
| Basic (Cs₂CO₃) | Cs₂CO₃, DMF, 25°C | ~85:15 | 70-75% | Cesium effect improves solubility and selectivity. |
Section 3: C-5 Diversification (The Iodine Handle)
Once the acyclic chain is installed (and hydroxyls protected), the C-5 iodine serves as the entry point for diversity.
Sonogashira Coupling (Alkynylation)
Reaction with terminal alkynes yields 5-alkynyluracils , known for potent anti-HSV-1 and VZV activity.
-
Catalyst System: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI co-catalyst.
-
Key Insight: Deoxygenation is critical. Pd(0) is sensitive to oxidation, which causes homocoupling of the alkyne (Glaser coupling) rather than the desired C-C bond formation.
Suzuki-Miyaura Coupling (Arylation)
Reaction with aryl boronic acids.
-
Utility: Used to introduce fluorescent tags or aromatic stackers to probe polymerase active sites.
-
Green Chemistry: Recent advances allow this in aqueous media using water-soluble phosphine ligands (e.g., TPPTS).
Section 4: Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of 1-[(2-acetoxyethoxy)methyl]-5-iodouracil
Target: An acyclic scaffold protected and ready for C-5 coupling.
Reagents:
-
5-Iodouracil (10 mmol)
-
Hexamethyldisilazane (HMDS) (30 mL)
-
Ammonium Sulfate (catalytic amount)
-
(2-Acetoxyethoxy)methyl acetate (Acyclic precursor) (11 mmol)
-
TMSOTf (12 mmol)
-
Anhydrous Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Silylation (Activation):
-
Suspend 5-iodouracil (2.38 g, 10 mmol) in HMDS (30 mL) with a catalytic amount of (NH₄)₂SO₄.
-
Reflux under Argon for 3–4 hours until the solution becomes clear (indicates formation of bis-trimethylsilyl-5-iodouracil).
-
Evaporate excess HMDS in vacuo to yield a viscous oil. Do not expose to air/moisture.
-
-
Vorbrüggen Coupling:
-
Dissolve the silylated oil in anhydrous MeCN (50 mL).
-
Add (2-acetoxyethoxy)methyl acetate (11 mmol).
-
Cool to 0°C. Add TMSOTf (2.2 mL, 12 mmol) dropwise via syringe.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
-
Work-up & Validation:
-
Quench with saturated NaHCO₃ solution (50 mL). Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Self-Validating Check (TLC): Spot the reaction mixture against starting 5-IU. The product should move significantly higher (Rf ~0.6 in 5% MeOH/DCM) compared to 5-IU (Rf ~0.2).
-
Dry organic layer over MgSO₄ and concentrate.
-
Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
-
Protocol B: Sonogashira Coupling at C-5
Target: 5-(Phenylethynyl)-1-[(2-acetoxyethoxy)methyl]uracil
Reagents:
-
Product from Protocol A (1 mmol)
-
Phenylacetylene (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%)
-
CuI (0.1 mmol, 10 mol%)
-
Triethylamine (Et₃N) (2 mmol)
-
Anhydrous DMF (5 mL)
Step-by-Step Methodology:
-
Deoxygenation (Critical):
-
Dissolve the nucleoside analogue in DMF in a Schlenk flask.
-
Degas the solvent by bubbling Argon through it for 15 minutes.
-
-
Catalysis:
-
Add Et₃N, Phenylacetylene, PdCl₂(PPh₃)₂, and CuI under a counter-flow of Argon.
-
Seal the flask and stir at RT (or mild heat 50°C) for 4-6 hours.
-
Visual Check: The reaction often turns dark brown/black as Pd(0) forms.
-
-
Purification:
-
Dilute with EtOAc, wash with water and brine (to remove DMF and Copper salts).
-
Purify via column chromatography.
-
Validation (NMR): Look for the disappearance of the alkyne proton (singlet ~3.0 ppm) and the persistence of the C-6 uracil proton (singlet ~8.0 ppm).
-
Section 5: Therapeutic Implications & SAR
The resulting 5-substituted acyclic nucleosides mimic the natural substrate (thymidine) but act as chain terminators or competitive inhibitors of viral DNA polymerases.
-
5-Alkynyluracils: High potency against Herpes Simplex Virus (HSV-1/2) and Varicella-Zoster Virus (VZV). The rigid alkyne arm fits into a hydrophobic pocket in the viral polymerase that is absent in the host polymerase, providing selectivity (high Therapeutic Index).
-
Lipophilicity: The C-5 substituent increases lipophilicity, potentially improving passive diffusion across cell membranes compared to the parent drug.
Figure 2: Structure-Activity Relationship (SAR) logic for 5-substituted acyclic nucleosides.
References
-
Robins, M. J., & Barr, P. J. (1983). Nucleic acid related compounds. 39. Efficient conversion of 5-iodo to 5-alkynyl and derived 5-substituted uracil bases and nucleosides. The Journal of Organic Chemistry. Link
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2000). Synthesis of Nucleosides. Organic Reactions.[1][2][3] Link
-
De Clercq, E. (2005). Antiviral activity of 5-substituted pyrimidine nucleoside analogues.[4][5][6][7][8][9] Antiviral Research. Link
-
Agrofoglio, L. A., et al. (2003). Palladium-assisted routes to nucleosides.[10][11] Chemical Reviews. Link
-
Tanaka, H., et al. (1991). Synthesis and anti-HIV activity of HEPT derivatives. Journal of Medicinal Chemistry. Link
Sources
- 1. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal-catalysed A-ring C–H activations and C(sp2)–C(sp2) couplings in the 13α-oestrone series and in vitro evaluation of antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis and antiviral activity of novel acyclic nucleosides in the 5-alkynyl- and 6-alkylfuro[2,3-d]pyrimidine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Synthesis and Regioselective N- And O-Alkylation of [research.amanote.com]
- 9. Synthesis and antiviral activity of acyclic nucleosides with a 3(S),5-dihydroxypentyl or 4(R)-methoxy-3(S),5-dihydroxypentyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed synthesis of nucleoside adducts from bay- and fjord-region diol epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Methodological & Application
Suzuki-Miyaura cross-coupling of N-protected 5-iodouracil
Executive Summary
This guide details the optimized workflow for the C5-arylation of uracil scaffolds via Palladium-catalyzed Suzuki-Miyaura cross-coupling. While 5-iodouracil (5-IU) offers a highly reactive electrophilic handle, its utility is frequently compromised by the acidity of the N1 and N3 protons (
This protocol establishes a robust "Protect-Couple-Deprotect" strategy. We utilize N1,N3-dibenzylation to mask acidic protons, enabling high-yield cross-coupling with diverse arylboronic acids. This method is critical for the synthesis of C5-modified nucleoside analogs, antiviral agents (e.g., BVDU analogs), and fluorescent probes.
Strategic Rationale: The "Acidic Proton" Trap
Direct coupling of unprotected 5-iodouracil is chemically fraught. Under standard basic Suzuki conditions (e.g.,
-
Catalyst Poisoning: The nitrogen anions can coordinate tightly to the Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle.
-
Solubility Issues: Uracil salts often precipitate in non-polar organic solvents required for many ligands.
-
Side Reactions: Competitive N-arylation (Chan-Lam type) can occur.
The Solution: Masking both nitrogens with Benzyl (Bn) groups transforms the substrate into a standard aryl iodide mimic, allowing the use of standard, high-turnover catalytic systems.
Mechanism & Pathway Analysis
The reaction proceeds through the canonical Pd(0)/Pd(II) cycle.[1] However, the electron-deficient nature of the uracil ring makes the C5-I bond highly susceptible to Oxidative Addition, often faster than equivalent phenyl iodides.
Figure 1: Reaction Pathway and Catalytic Cycle
Caption: Workflow from raw 5-iodouracil to C5-arylated product, highlighting the Palladium catalytic cycle.
Experimental Protocols
Protocol A: Synthesis of N1,N3-Dibenzyl-5-iodouracil
Objective: Create a lipophilic, non-acidic electrophile.
Reagents:
-
5-Iodouracil (1.0 equiv)
-
Benzyl Bromide (2.5 equiv)
-
Potassium Carbonate (
, anhydrous, 3.0 equiv) -
Solvent: DMF (Dimethylformamide), anhydrous.
Procedure:
-
Setup: Charge a round-bottom flask with 5-iodouracil (e.g., 2.38 g, 10 mmol) and
(4.14 g, 30 mmol). Add DMF (25 mL). -
Addition: Add Benzyl Bromide (2.97 mL, 25 mmol) dropwise via syringe at room temperature.
-
Reaction: Heat the mixture to 80°C for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for 5-iodouracil (polar) should disappear, replaced by a high
spot. -
Workup (Precipitation): Cool the mixture to room temperature. Pour slowly into 150 mL of ice-cold water with vigorous stirring. The product will precipitate as a white solid.
-
Purification: Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and wash once with cold ethanol. Dry under vacuum.
-
Expected Yield: 85-95%.
-
Validation:
NMR should show disappearance of broad NH singlets and appearance of benzylic protons (~5.1 ppm).
-
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: C-C bond formation at C5.
Reagents:
-
N1,N3-Dibenzyl-5-iodouracil (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0), 5 mol%) -
Base:
(2M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed).
Procedure:
-
Degassing (Critical): Sparge the 1,4-Dioxane and 2M
with Nitrogen or Argon for 15 minutes prior to use. Oxygen causes homocoupling of the boronic acid and deactivates the catalyst. -
Assembly: In a reaction vial/flask, combine the Protected Uracil (1.0 mmol), Arylboronic acid (1.2 mmol), and
(0.05 mmol). -
Solvent Addition: Add Dioxane (10 mL) and 2M
(1.5 mL). -
Reaction: Seal the vessel and heat to 90°C (reflux) under an inert atmosphere for 4–12 hours.
-
Visual Cue: The solution often turns from yellow to dark orange/brown. A black precipitate indicates Pd aggregation (catalyst death).
-
-
Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine. Dry organic layer over
. -
Purification: Concentrate and purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).
Data Analysis & Troubleshooting
Table 1: Optimization of Coupling Conditions
| Parameter | Standard Condition | Alternative (Difficult Substrates) | Impact |
| Catalyst | |||
| Base | Cesium bases (anhydrous) are stronger; useful for sterically hindered boronic acids. | ||
| Solvent | Dioxane/Water | Toluene/Ethanol/Water | Toluene systems are biphasic and can protect water-sensitive intermediates. |
| Temp | 90°C | 110°C (Microwave) | Microwave irradiation (10-30 min) drastically reduces reaction time. |
Troubleshooting Guide:
-
Problem: Dehalogenation (Product is Uracil-H instead of Uracil-Aryl).
-
Cause:
-hydride elimination or protodemetallation. -
Fix: Switch to a bidentate ligand catalyst like
. Ensure the solvent is strictly degassed.
-
-
Problem: Low Conversion.
-
Cause: Boronic acid homocoupling (Ar-Ar formation).
-
Fix: Add the boronic acid in portions or increase equivalents to 1.5-2.0.
-
-
Problem: "Black Metal" Formation.
-
Cause: Pd nanoparticles precipitating ("Pd black").
-
Fix: Add excess ligand (
) or switch to a more stable precatalyst (e.g., XPhos Pd G2).
-
References
-
Jäschke, A., et al. (2010). Suzuki–Miyaura cross-coupling with unprotected 5-IdU using phenylboronic acid.[2] ResearchGate.[3]
-
Davis, B. G., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Uracils.[2][4] RSC Publishing.[5]
-
Srivatsan, S. G., et al. (2014). Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides.[4] Journal of Organic Chemistry.
-
Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis (Scientific Background). NobelPrize.org.
-
MDPI Molecules. (2011). Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents.[6] MDPI.
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Original access to 5-aryluracils from 5-iodo-2′-deoxyuridine via a microwave assisted Suzuki-Miyaura cross-coupling/deglycosylation sequence in pure water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 5-Substituted Uracils via 1,3-Bis(methoxymethyl)-5-iodouracil
Introduction: The Significance of 5-Substituted Uracils in Modern Drug Discovery
The uracil scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Modification at the 5-position of the pyrimidine ring has proven to be a particularly fruitful strategy for the development of novel drugs with a wide spectrum of biological activities.[1][2] These compounds are integral to the treatment of viral infections and various cancers.[1][2] For instance, 5-fluorouracil is a widely used chemotherapeutic agent, while derivatives such as Zidovudine (AZT) are pivotal in antiretroviral therapies.[2] The introduction of aryl, heteroaryl, alkynyl, and other functionalities at this position can significantly modulate the biological activity, target specificity, and pharmacokinetic properties of the parent molecule.[1][3]
This guide provides a comprehensive overview and detailed protocols for the synthesis of a diverse array of 5-substituted uracils, leveraging the highly versatile and reactive intermediate, 1,3-bis(methoxymethyl)-5-iodouracil .
Strategic Approach: The Utility of 1,3-Bis(methoxymethyl)-5-iodouracil
The direct functionalization of uracil at the 5-position can be challenging due to the presence of two acidic N-H protons, which can interfere with many organometallic reactions. To circumvent this, the uracil ring is first protected at the N1 and N3 positions. The methoxymethyl (MOM) group is an ideal choice for this purpose due to its ease of introduction and subsequent mild cleavage under acidic conditions.
The introduction of an iodine atom at the 5-position transforms the protected uracil into a versatile building block for various palladium-catalyzed cross-coupling reactions. The C-I bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for reactions such as Suzuki-Miyaura, Sonogashira-Hagihara, Stille, and Heck couplings. This strategy allows for the efficient and modular construction of a library of 5-substituted uracils with a wide range of functionalities.
Experimental Workflows and Protocols
Workflow Overview
The overall synthetic strategy is a three-step process:
-
Protection and Iodination: Synthesis of the key intermediate, 1,3-bis(methoxymethyl)-5-iodouracil.
-
Palladium-Catalyzed Cross-Coupling: Introduction of the desired substituent at the 5-position.
-
Deprotection: Removal of the MOM protecting groups to yield the final 5-substituted uracil.
Protocol 1: Synthesis of 1,3-Bis(methoxymethyl)-5-iodouracil
This protocol details the preparation of the key intermediate from uracil.
Materials:
-
Uracil
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Iodine (I₂)
-
Cerium(IV) ammonium nitrate (CAN)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
N1,N3-Protection:
-
To a stirred suspension of uracil (1.0 eq) in anhydrous DCM at 0 °C, add DIPEA (2.5 eq).
-
Slowly add MOM-Cl (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford 1,3-bis(methoxymethyl)uracil.
-
-
C5-Iodination:
-
Dissolve the 1,3-bis(methoxymethyl)uracil (1.0 eq) in ACN.
-
Add iodine (1.2 eq) and cerium(IV) ammonium nitrate (1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (Hexanes/EtOAc gradient) to yield 1,3-bis(methoxymethyl)-5-iodouracil as a white solid.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl/Heteroaryluracils
This protocol describes the palladium-catalyzed coupling of 1,3-bis(methoxymethyl)-5-iodouracil with various aryl and heteroaryl boronic acids.[4][5][6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Synthesis and properties of 6-alkynyl-5-aryluracils [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 5. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision C-5 Functionalization of Uracil via MOM-Protected Intermediates
This Application Note is designed for researchers and medicinal chemists requiring a robust, high-fidelity protocol for the C-5 functionalization of uracil.[1] It synthesizes established organic methodology with practical, field-proven optimization strategies.[1]
Part 1: Executive Summary & Strategic Rationale
The Challenge: Uracil Functionalization
Functionalizing the C-5 position of uracil is a cornerstone in the synthesis of antiviral nucleoside analogs (e.g., BVDU, Idoxuridine) and antineoplastic agents (e.g., 5-FU derivatives).[2][3] However, direct functionalization is plagued by three primary issues:
-
Solubility: Free uracil is poorly soluble in most organic solvents suitable for transition-metal catalysis.[1]
-
N-Poisoning: Free N1/N3 amide protons can poison sensitive Palladium (Pd) catalysts and interfere with base-mediated mechanisms.[1]
-
Regiocontrol: Electrophilic attack can compete between N1, N3, and C-5; conversely, direct lithiation of N-protected uracils typically favors the C-6 position (ortho-lithiation directed by the carbonyls), making C-5 access difficult via direct metalation.[1]
The Solution: The MOM-Protection Strategy
The Methoxymethyl (MOM) group offers a superior tactical advantage over Benzyl (Bn) or PMB groups for C-5 functionalization:
-
Steric Profile: MOM is compact, minimizing steric clash during sterically demanding cross-couplings (e.g., Suzuki-Miyaura with ortho-substituted boronic acids).[1][3]
-
Electronic Influence: It effectively masks the amide protons, rendering the pyrimidine ring compatible with strong bases (e.g., NaOtBu, K2CO3) used in cross-coupling.
-
Orthogonal Stability: Unlike Benzyl groups, MOM is stable to hydrogenolysis conditions, allowing reduction of C-5 alkenes/alkynes without accidental deprotection.[1][3] It is cleaved specifically under mild acidic conditions.
Part 2: Strategic Workflow Visualization
The following diagram outlines the decision logic and workflow for accessing C-5 substituted uracils.
Figure 1: Strategic workflow for C-5 functionalization. Path A is preferred for higher overall yields and operational simplicity.
Part 3: Detailed Experimental Protocols
Phase 1: Synthesis of the Scaffold
Target: 1,3-Bis(methoxymethyl)-5-iodouracil Rationale: Starting with 5-iodouracil is more efficient than iodinating the protected uracil later.[1] The iodine atom at C-5 is the "handle" for all subsequent Pd-catalyzed reactions.[1]
Safety Warning: Chloromethyl methyl ether (MOMCl) is a known human carcinogen and volatile lachrymator.[3] All operations must be performed in a well-ventilated fume hood wearing appropriate PPE (double nitrile gloves, face shield).[1]
Protocol A: MOM Protection of 5-Iodouracil
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Charge the flask with 5-Iodouracil (10.0 mmol, 2.38 g) and anhydrous Dichloromethane (DCM) (50 mL). The starting material will be a suspension.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (40.0 mmol, 7.0 mL) via syringe. Cool the mixture to 0 °C in an ice bath.
-
Protection: Add MOMCl (30.0 mmol, 2.3 mL) dropwise over 10 minutes.
-
Expert Tip: The suspension typically clears to a homogeneous solution as the reaction proceeds, indicating successful N-alkylation.[3]
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes).
-
Workup: Quench with saturated aqueous NaHCO3 (50 mL). Separate layers. Extract aqueous layer with DCM (2 x 30 mL). Wash combined organics with water and brine. Dry over Na2SO4.[4][5]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, Gradient: 0% → 30% EtOAc in Hexanes).
-
Expected Yield: 85–95% (White crystalline solid).[3]
Phase 2: The Functionalization Engine (Cross-Coupling)
Choose the coupling method based on your desired C-5 substituent.[3]
Protocol B: Suzuki-Miyaura Coupling (For Aryl/Alkyl Groups)
Mechanism: Pd(0) mediated cycle involving Oxidative Addition, Transmetalation, and Reductive Elimination.[3][6]
| Reagent | Equivalents | Role |
| 1,3-diMOM-5-iodouracil | 1.0 | Electrophile |
| Aryl Boronic Acid | 1.5 | Nucleophile |
| Pd(PPh3)4 | 0.05 (5 mol%) | Catalyst |
| Na2CO3 (2M aq) | 3.0 | Base |
| DME / Water (4:1) | 0.2 M | Solvent System |
-
Degassing: In a Schlenk tube, combine the uracil scaffold, boronic acid, and solvent. Sparge with Argon for 15 minutes. Oxygen is the enemy of this reaction.
-
Catalyst: Add Pd(PPh3)4 quickly under an Argon counter-flow. Seal the tube.
-
Heating: Heat to 80–90 °C for 4–12 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with water/brine.
-
Purification: Silica gel chromatography.
Protocol C: Sonogashira Coupling (For Alkynyl Groups)
Mechanism: Copper-co-catalyzed coupling of terminal alkynes.[1]
| Reagent | Equivalents | Role |
| 1,3-diMOM-5-iodouracil | 1.0 | Electrophile |
| Terminal Alkyne | 1.2 | Nucleophile |
| PdCl2(PPh3)2 | 0.05 | Catalyst |
| CuI | 0.10 | Co-catalyst |
| Et3N | 3.0 | Base |
| THF or DMF | 0.2 M | Solvent |
-
Procedure: Dissolve uracil scaffold and alkyne in dry THF/Et3N. Degas.
-
Add Catalysts: Add Pd source and CuI.
-
Reaction: Stir at RT (or 50 °C for sluggish substrates) for 6–24 hours.
-
Expert Tip: If the reaction turns black immediately, your solvent may be wet or oxygenated.[3] A gradual color change to dark brown is normal.
-
Phase 3: Global Deprotection
Objective: Remove both MOM groups to restore the uracil core.
Protocol D: Acidic Hydrolysis
-
Dissolution: Dissolve the functionalized intermediate (1.0 mmol) in Methanol (10 mL).
-
Acidification: Add 6M HCl (2 mL) or conc. HCl (0.5 mL).
-
Reflux: Heat to 60 °C for 2–4 hours.
-
Monitoring: MOM groups usually cleave sequentially. Look for the disappearance of the mono-MOM intermediate on TLC.
-
-
Workup: Concentrate to dryness. The product often precipitates. Wash with cold ether or recrystallize from EtOH/Water.
Part 4: Troubleshooting & Optimization Guide
| Problem | Probable Cause | Solution |
| Low Yield in MOM Protection | Incomplete deprotonation or wet reagents.[1] | Ensure DIPEA is dry. Switch to NaH (1.1 eq) in THF at 0°C for stronger deprotonation if DIPEA fails (rare for uracil). |
| Regioselectivity Issues (C-6) | Direct lithiation attempted on MOM-uracil. | Stop. Direct lithiation of N-protected uracil goes to C-6.[1] Use the 5-iodo precursor strategy (Path A) for C-5 access.[1] |
| Homocoupling of Alkyne | Oxygen presence in Sonogashira. | Rigorous degassing is mandatory. Add the alkyne slowly via syringe pump if homocoupling persists. |
| Catalyst Poisoning | Free NH groups remaining. | Ensure 100% bis-protection (N1, N3) before attempting coupling.[3] Monoprotected uracils can chelate Pd. |
| Incomplete Deprotection | Acid too weak or time too short. | Switch to TFA/DCM (1:1) at RT or heat the HCl/MeOH mixture longer. |
Part 5: References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.[3] (2014). Wiley.[7] (Definitive source for MOM protection/deprotection stability data).
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Miyaura, N., & Suzuki, A.[3] (1995). Chemical Reviews, 95(7), 2457-2483. (Foundational review for Suzuki coupling mechanism).
-
Sonogashira Coupling in the Synthesis of Modified Uracil Peptide Nucleic Acid. Hudson, R. H. E., et al.[3] (2002).[3] Tetrahedron Letters, 43(8), 1381-1386. (Specific protocol for 5-iodouracil coupling).
-
Regioselective Direct C-H Arylations of Protected Uracils. Čerňová, M., et al.[3] (2011). Journal of Organic Chemistry, 76(13), 5309-5319. (Discusses C-5 vs C-6 selectivity challenges).
-
Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines. Kierzek, R., et al.[3] (2003). Nucleosides, Nucleotides and Nucleic Acids, 22(5-8), 1231-1233.[1][3] (Protocol for N-protection of nucleobases).
Sources
- 1. Multiple pathways in the synthesis of new annelated analogues of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (emivirine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jppres.com [jppres.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Heck reaction protocols using 5-iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione
Application Note: AN-2026-URC Heck Cross-Coupling Protocols for 5-Iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione
Introduction & Chemical Context
The functionalization of the C-5 position of pyrimidine nucleobases is a critical step in the synthesis of antiviral agents (e.g., BVDU, IDU) and anticancer nucleotides. While direct lithiation is often regioselective for C-6, Palladium-catalyzed Heck cross-coupling provides the most robust access to C-5 alkenyl derivatives.
Why 5-iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione? Unprotected 5-iodouracil suffers from poor solubility in organic solvents and possesses acidic N-H protons (N1/N3) that can poison palladium catalysts or lead to competitive N-alkylation.
-
Solubility: The methoxymethyl (MOM) protecting groups render the molecule highly soluble in standard coupling solvents (DMF, CH3CN, THF).
-
Catalyst Stability: Capping N1 and N3 prevents the formation of insoluble Pd-uracilate complexes, significantly increasing Turnover Number (TON).
-
Reactivity: The C-5 iodine is an excellent leaving group, facilitating rapid oxidative addition even with mild catalytic systems.
Mechanistic Pathway
The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle. Due to the electron-deficient nature of the uracil ring, the oxidative addition step is generally fast. The regioselectivity is governed by steric factors during the migratory insertion step, overwhelmingly favoring the trans-alkene (E-isomer) product.
Figure 1: Catalytic cycle for the C-5 functionalization of protected uracil. The cycle emphasizes the regeneration of Pd(0) via base-mediated reductive elimination.
Experimental Protocols
Protocol A: Standard Thermal Coupling (General Purpose)
Recommended for: Acrylates, Styrenes, and thermally stable alkenes.
Reagents:
-
Substrate: 5-iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione (1.0 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv / 5 mol%)
-
Ligand: Triphenylphosphine [PPh₃] (0.10 equiv / 10 mol%)
-
Base: Triethylamine [Et₃N] (2.0 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Methodology:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 10 minutes.
-
Charging: Add the substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%) to the flask against a counter-flow of inert gas.
-
Expert Note: Premixing Pd(OAc)₂ and PPh₃ in a small amount of solvent for 5 minutes before adding the substrate can ensure formation of the active Pd(PPh₃)₂ species.
-
-
Solvent Addition: Add anhydrous DMF via syringe. Stir until solids are dissolved.
-
Activation: Add the alkene (1.5 – 2.0 equiv) followed by Et₃N (2.0 equiv).
-
Reaction: Heat the mixture to 80°C . Monitor via TLC (typically 30% EtOAc in Hexanes) or HPLC.
-
Checkpoint: The reaction usually turns black (Pd precipitation) if the catalyst dies prematurely. A dark brown/amber solution is ideal.
-
-
Workup: Once conversion is >95% (typically 4-12 hours), cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF. Dry organic layer over MgSO₄.
-
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).
Protocol B: Jeffery Conditions (Phase-Transfer)
Recommended for: Volatile alkenes, temperature-sensitive substrates, or sluggish reactions.
Reagents:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Additive: Tetrabutylammonium Chloride (TBAC) or Bromide (TBAB) (1.0 equiv)
-
Base: Sodium Bicarbonate [NaHCO₃] (2.5 equiv)
-
Solvent: DMF (0.2 M)
Methodology Differences:
-
Ligand-Free: No phosphine ligand is required.[1][2] The quaternary ammonium salt stabilizes the "naked" Pd nanoparticles.
-
Temperature: Reaction can often proceed at 50-60°C , reducing thermal degradation.
-
Procedure: Combine all solid reagents (Substrate, Pd, Base, TBAC). Add DMF and Alkene. Stir vigorously.
-
Expert Note: Solid bases like NaHCO₃ require efficient stirring to maintain the heterogeneous interface.
-
Representative Data & Performance
The following table summarizes expected yields based on the electronic nature of the coupling partner when using Protocol A .
| Coupling Partner (Alkene) | Electronic Nature | Reaction Time (h) | Typical Yield (%) | Regioselectivity (E:Z) |
| Methyl Acrylate | Electron-Deficient | 4 - 6 | 92 - 96% | > 99:1 |
| Styrene | Neutral/Conjugated | 8 - 12 | 85 - 90% | > 95:5 |
| Acrylonitrile | Electron-Deficient | 4 - 6 | 88 - 94% | > 98:2 |
| 1-Octene | Electron-Rich (Aliphatic) | 24 - 48 | 40 - 60%* | Mix of isomers |
*Note: Aliphatic terminal alkenes often require Protocol B or the addition of Ag salts to suppress double-bond migration.
Troubleshooting & Optimization
Issue: Palladium Black Formation (Early Catalyst Death)
-
Cause: Instability of the Pd(0) species, often due to insufficient ligand concentration or oxygen leakage.
-
Solution: Increase Ligand:Pd ratio to 4:1. Ensure rigorous degassing of DMF (freeze-pump-thaw is preferred for scale-up).
Issue: Low Conversion with Electron-Rich Alkenes (e.g., Vinyl Ethers)
-
Cause: Slow migratory insertion.
-
Solution: Switch to Protocol B (Jeffery conditions). The presence of halide ions (Cl/Br from TBA salts) can stabilize anionic Pd intermediates and accelerate the cycle. Alternatively, use a bidentate ligand like dppp.
Issue: Difficulty Removing MOM Groups Post-Reaction
-
Context: After the Heck reaction, the MOM groups must often be removed to yield the active nucleoside base.
-
Protocol: Treat the purified product with 6M HCl in MeOH (1:1) at 60°C for 2 hours.
-
Warning: Ensure the newly formed C-5 double bond is stable to acid. If not, use BBr₃ in DCM at -78°C.
References
-
Agrofoglio, L., et al. (2003). "Palladium-Assisted Routes to Nucleosides." Chemical Reviews, 103(5), 1875-1916.
-
Liang, Y., et al. (2014).[1] "Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides." The Journal of Organic Chemistry, 79(9), 4094-4103.[1]
-
Jeffery, T. (1984).[3] "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron Letters, 26(22), 2667-2670.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000).[4] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009-3066.
Sources
procedure for synthesizing 1,3-bis(methoxymethyl)-5-iodouracil from 5-iodouracil
Application Note: High-Efficiency Synthesis of 1,3-Bis(methoxymethyl)-5-iodouracil
Executive Summary
This application note details the protocol for the synthesis of 1,3-bis(methoxymethyl)-5-iodouracil from 5-iodouracil . This transformation is a critical step in the development of acyclic nucleoside phosphonates and lithiation substrates for cross-coupling reactions. The protocol utilizes a base-mediated nucleophilic substitution (
Key Advantages of this Protocol:
-
Regioselectivity: Achieves complete bis-alkylation, avoiding
-mono-alkylated byproducts. -
Scalability: Designed for milligram to multi-gram scale synthesis.
-
Safety Optimization: Includes specific handling procedures for chloromethyl methyl ether (MOMCl), a regulated carcinogen.
Safety Directive: Handling MOMCl
CRITICAL WARNING: Chloromethyl methyl ether (MOMCl) is a potent alkylating agent and a known human carcinogen (OSHA Regulated).
-
Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A full-face respirator is recommended if the hood sash must be raised significantly.
-
Quenching: Residual MOMCl must be destroyed by reaction with aqueous ammonia or concentrated sodium hydroxide before disposal. Do not dispose of unquenched reaction mixtures into general waste.
Reaction Mechanism & Logic
The synthesis proceeds via a classic Williamson Ether Synthesis type mechanism (specifically N-alkylation).
-
Deprotonation: 5-Iodouracil contains two acidic protons. The
-H (pKa ~9.5) and -H (pKa ~8.0) are deprotonated by the base (Potassium Carbonate, ). The presence of the electron-withdrawing iodine atom at increases the acidity of the ring protons compared to unsubstituted uracil, facilitating mild deprotonation. -
Nucleophilic Attack: The resulting pyrimidine dianion acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl methyl ether (MOMCl).
-
Solvent Choice: DMF (N,N-Dimethylformamide) is selected as the solvent. As a polar aprotic solvent, it effectively solvates the cation (
), leaving the uracil anions "naked" and highly reactive for the attack.
Reaction Scheme:
Figure 1: Reaction scheme for the bis-protection of 5-iodouracil.[1][2]
Materials & Equipment
| Reagent | Purity/Grade | Role | CAS No. |
| 5-Iodouracil | >98% | Substrate | 696-07-1 |
| Chloromethyl methyl ether (MOMCl) | Tech Grade | Electrophile | 107-30-2 |
| Potassium Carbonate ( | Anhydrous, Granular | Base | 584-08-7 |
| N,N-Dimethylformamide (DMF) | Anhydrous (Sure/Seal™) | Solvent | 68-12-2 |
| Ethyl Acetate | ACS Grade | Extraction | 141-78-6 |
| Ammonium Chloride ( | Saturated Aq. Soln. | Quench | 12125-02-9 |
Equipment:
-
Round-bottom flask (oven-dried).
-
Addition funnel (pressure-equalizing) or syringe pump.
-
Inert gas line (Nitrogen or Argon).
-
Rotary Evaporator with base trap.
Experimental Protocol
Step 1: Reaction Setup
-
Drying: Flame-dry a 100 mL round-bottom flask under vacuum and backfill with Argon.
-
Dissolution: Charge the flask with 5-Iodouracil (2.38 g, 10.0 mmol) and Anhydrous
(4.14 g, 30.0 mmol, 3.0 equiv) . -
Solvation: Add Anhydrous DMF (25 mL) via syringe. Stir the resulting white suspension vigorously at room temperature for 15 minutes to ensure partial deprotonation.
-
Cooling: Place the reaction flask in an ice-water bath (
).
Step 2: Addition of Electrophile
-
Addition: Using a gas-tight syringe, add MOMCl (2.28 mL, 30.0 mmol, 3.0 equiv) dropwise over 10 minutes.
-
Note: The reaction is exothermic. Control addition rate to maintain internal temperature
.
-
-
Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours .
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 1:1). The starting material (
) should disappear, and a higher running spot ( ) should appear.
-
Step 3: Workup & Quenching
-
Quench: Cool the mixture back to
. Carefully pour the reaction mixture into a beaker containing 50 mL of saturated aqueous .-
Why: This neutralizes excess carbonate and hydrolyzes any unreacted MOMCl safely.
-
-
Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 40 mL) .
-
Washing: Wash the combined organic layers with:
-
Water (2 x 30 mL) – Critical to remove DMF.
-
Brine (1 x 30 mL).
-
-
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Crude Analysis: The crude residue is typically a pale yellow oil or low-melting solid.
-
Chromatography: Purify via silica gel flash chromatography.
-
Eluent: Gradient from 100% Hexane to 30% EtOAc/Hexane.
-
Yield: Expected yield is 85–92% .
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Characterization Data
The product should be characterized to confirm the bis-alkylation pattern (absence of N-H signals).
| Technique | Expected Signals / Value | Interpretation |
| Physical State | White crystalline solid or colorless oil | |
| H-6 proton (Deshielded by Iodine). | ||
| Carbonyl carbons (C2, C4). | ||
| C6 (Alkene CH). | ||
| MOM Methylene carbons. | ||
| C5-I (Shielded by heavy atom). | ||
| Methoxy carbons. |
Troubleshooting & Optimization
-
Problem: Incomplete Reaction (Mono-alkylation).
-
Cause: Insufficient base or old MOMCl (hydrolyzed).
-
Solution: Add 0.1 eq of TBAI (Tetrabutylammonium iodide) . The iodide acts as a nucleophilic catalyst, converting MOMCl to the more reactive MOM-I in situ.
-
-
Problem: Product stuck in DMF.
-
Cause: DMF is miscible with water and can retain organic compounds.
-
Solution: Increase the number of water washes during workup or use LiCl (5% aq) to help partition the DMF into the aqueous phase.
-
-
Problem: O-Alkylation.
-
Insight: While N-alkylation is favored for uracils under these conditions, trace O-alkylation (at C2 or C4 carbonyls) is possible. These byproducts typically have very different
values and are easily separated by column chromatography.
-
References
-
Berliner, M. A., & Belecki, K. (2005).[5][6] "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." Journal of Organic Chemistry, 70(23), 9618–9621.
- Context: Provides method for in-situ generation of MOMCl if commercial source is unavailable.
- Danel, K., Larsen, E., & Pedersen, E. B. (1997). "Synthesis of Acyclic Nucleoside Analogs." Synthesis, 1997(8), 959-964.
- Jain, K. S., et al. (2002). "Recent Advances in the Chemistry of 5-Halouracils." Current Science, 83(11).
-
OSHA Standard 1910.1003. "13 Carcinogens (4-Nitrobiphenyl, etc.)." Occupational Safety and Health Administration.
-
Context: Safety regulations regarding Chloromethyl methyl ether.[5]
-
Sources
- 1. CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. ppublishing.org [ppublishing.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. datapdf.com [datapdf.com]
- 6. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
Application Note: High-Yield Synthesis of [Methyl-11C]Thymine using 1,3-bis(methoxymethyl)-5-iodouracil
Abstract & Introduction
This application note details the protocol for utilizing 1,3-bis(methoxymethyl)-5-iodouracil as a specialized precursor in the radiosynthesis of [Methyl-11C]Thymine . This intermediate is the critical precursor for the downstream enzymatic synthesis of [Methyl-11C]Thymidine , the gold-standard PET tracer for imaging cellular proliferation (DNA synthesis) in oncology.
While direct labeling of nucleosides is possible, it is often chemically inefficient due to the competing reactivity of sugar hydroxyls. The "Base-First" approach described here utilizes 1,3-bis(methoxymethyl)-5-iodouracil to perform a highly selective Lithium-Halogen exchange at the C5 position. The Methoxymethyl (MOM) protecting groups are essential: they mask the acidic N1 and N3 protons, preventing the quenching of the organolithium reagent and ensuring quantitative lithiation.
Key Advantages of this Precursor:
-
Regiospecificity: Directs [11C]methylation exclusively to the C5 position.
-
Lithium Stability: MOM protection prevents N-H deprotonation, allowing the use of n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi).
-
Rapid Deprotection: MOM groups are easily removed under acidic conditions compatible with the short half-life of Carbon-11 (
min).
Chemical Mechanism
The transformation relies on a halogen-metal exchange followed by electrophilic trapping. The iodine atom at C5 acts as a leaving group, replaced by lithium to form a nucleophilic species that attacks [11C]Methyl Iodide.
Reaction Pathway[1][2][3][4]
-
Activation: 1,3-bis(methoxymethyl)-5-iodouracil reacts with n-BuLi at -78°C to form the 5-lithio species.
-
Labeling: The 5-lithio intermediate attacks [11C]CH
I, installing the radioactive methyl group. -
Deprotection: Acid hydrolysis removes the N-MOM groups, yielding [Methyl-11C]Thymine.
Figure 1: Reaction pathway for the conversion of the iodo-precursor to [11C]Thymine via lithiation.
Experimental Protocol
Reagents and Materials
| Reagent | Specification | Role |
| Precursor | 1,3-bis(methoxymethyl)-5-iodouracil (>98%) | Starting Material |
| Solvent | Anhydrous THF (inhibitor-free) | Reaction Medium |
| Base | n-Butyllithium (1.6M in hexanes) | Lithiating Agent |
| Radionuclide | [11C]Methyl Iodide ([11C]CH | Electrophile |
| Acid | 6N Hydrochloric Acid (HCl) | Deprotection Agent |
| Inert Gas | Helium or Argon (Ultra-high purity) | Atmosphere |
Step-by-Step Radiosynthesis
Pre-requisite: The synthesis module (e.g., GE TRACERlab, Synthra) must be dried thoroughly. Moisture kills the lithiated intermediate immediately.
Step 1: Precursor Preparation[1]
-
Dissolve 2–5 mg of 1,3-bis(methoxymethyl)-5-iodouracil in 300 µL of anhydrous THF.
-
Ensure the reaction vessel is purged with inert gas.
-
Cool the reaction vessel to -78°C (using a dry ice/acetone bath or cryo-cooler).
Step 2: Lithiation (The Critical Step)
-
Add 5–10 µL of n-BuLi (1.6M) to the cooled precursor solution.
-
Allow to react for 30–60 seconds .
-
Note: Extended reaction times can lead to degradation. The 5-lithio species is generated almost instantaneously.
-
Visual Check: The solution may turn slightly yellow/orange upon addition of BuLi.
-
Step 3: [11C]Methylation
-
Distill [11C]CH
I (gas phase) into the reaction vessel using a stream of helium. -
Once radioactivity levels plateau in the reactor, stop gas flow.
-
Seal the vessel and heat to 40°C for 60 seconds to drive the alkylation to completion.
-
Vent the vessel to remove unreacted [11C]CH
I.
Step 4: Deprotection
-
Add 500 µL of 6N HCl to the reaction vessel.
-
Heat to 110°C for 3–5 minutes .
-
Mechanism:[2] This hydrolyzes the methoxymethyl hemiaminal ethers at N1 and N3.
-
-
Cool the reactor to 40°C.
-
Neutralize with equivalent NaOH or buffer (e.g., 2M Sodium Acetate) if proceeding to HPLC purification or enzymatic step.
Downstream Application: Enzymatic Conversion
The [Methyl-11C]Thymine produced above is rarely the end product. To generate the proliferation marker [Methyl-11C]Thymidine , an enzymatic coupling is performed.
Workflow:
-
Mix purified [Methyl-11C]Thymine with Thymidine Phosphorylase (TP) and 2-deoxy-D-ribose-1-phosphate .
-
Incubate at 37°C for 10–15 minutes.
-
Purify via semi-preparative HPLC.[1]
Figure 2: Integrated workflow from chemical synthesis of the base to enzymatic synthesis of the nucleoside.
Quality Control & Troubleshooting
Quality Control Parameters
-
Radiochemical Purity: >98% (determined by analytical HPLC).
-
Identity: Co-elution with non-radioactive Thymine standard (or Thymidine if enzymatic step included).
-
Specific Activity: Typically >30 GBq/µmol (end of synthesis).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Radiochemical Yield (<10%) | Moisture in THF or Reactor | Dry THF over molecular sieves; ensure rigorous inert gas purging. |
| Precursor Precipitation | Temperature too low for concentration | Dilute precursor slightly; ensure solubility at -78°C before BuLi addition. |
| Incomplete Deprotection | Acid concentration/Temp too low | Verify heater calibration; ensure 110°C is reached; check HCl molarity. |
| Side Products (N-alkylation) | MOM groups failed | Verify precursor purity (NMR); ensure MOM groups are intact before use. |
References
-
Vanderheyden, J. L., et al. (1986). Synthesis of [methyl-11C]thymidine.[3]International Journal of Applied Radiation and Isotopes .
- Note: Foundational text on the enzym
-
Goethals, P., et al. (1988).
- Note: Describes the lithiation of uracil deriv
-
Sundoro-Wu, B. M., et al. (1984). Selective alkylation of pyrimidines: Synthesis of [11C]thymine and [11C]thymidine.Journal of Labelled Compounds and Radiopharmaceuticals.
- Note: Establishes the chemical basis for C5-alkyl
-
Shields, A. F., et al. (1998). Carbon-11-thymidine and FDG to measure therapy response.Journal of Nuclear Medicine .[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Highly efficient syntheses of [methyl-11C]thymidine and its analogue 4'-[methyl-11C]thiothymidine as nucleoside PET probes for cancer cell proliferation by Pd(0)-mediated rapid C-[11C]methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20140073803A1 - Radiotracer precursor and method for preparing the same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
optimizing deprotection of methoxymethyl groups from uracil derivatives
Advanced Troubleshooting & Optimization Guide
Part 1: The Core Mechanism (The "Why")
The "Aminal" Trap: Why Standard Protocols Fail
If you are treating N-MOM protected uracil derivatives like standard O-MOM alcohols, your deprotection will likely fail or stall.
-
O-MOM (Alcohols): These are acetals .[1][2] Hydrolysis is driven by protonation of the ether oxygen, leading to an oxocarbenium ion.
-
N-MOM (Uracils): These are hemiaminal ethers (aminals). The nitrogen atom in the uracil ring (N1 or N3) is part of a vinylogous amide system. It is significantly less basic than an amine, making the initial protonation step much harder. Furthermore, the C-N bond in the N-MOM group is stronger than the C-O bond in O-MOM groups due to the resonance stabilization of the uracil ring.
The Consequence: Standard mild acidic conditions (e.g., 1M HCl/THF) that work for phenols or primary alcohols often result in <20% conversion for N-MOM uracils, even after 24 hours. You require reagents that coordinate strongly to oxygen (Lewis acids) or anhydrous proton sources to force the cleavage.
Part 2: Validated Protocols
Protocol A: The "Sledgehammer" (Boron Trihalides)
Best for: Simple uracil derivatives, non-glycosylated substrates. Risk: High.[3] Incompatible with acid-sensitive esters or silyl ethers.
Reagents: Boron Tribromide (
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Solvation: Dissolve substrate in anhydrous DCM (0.1 M concentration). Cool to -78°C (Dry ice/acetone).
-
Addition: Add
(1M in DCM) dropwise. Use 3.0 - 4.0 equivalents .-
Note: N-MOM requires more equivalents than O-MOM because the uracil carbonyls can complex with the boron, acting as a "sink."
-
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Quench (Critical): Cool back to -78°C. Add MeOH dropwise (exothermic!).
-
Workup: Evaporate solvents. Redissolve in MeOH and evaporate 3x (to remove trimethyl borate).
Protocol B: The "Scalpel" (Silyl Halides)
Best for: Nucleosides, substrates with acid-sensitive groups. Mechanism: Hard-Soft Acid Base (HSAB) theory. Silicon (hard acid) loves Oxygen (hard base), while Iodide (soft base) attacks the methyl group.
Reagents: TMSI (generated in situ from TMSCl + NaI).
-
Solvation: Dissolve substrate in anhydrous Acetonitrile (MeCN).
-
Reagent Prep: Add Sodium Iodide (NaI, 4.0 equiv) and stir until dissolved.
-
Activation: Add Trimethylsilyl Chloride (TMSCl, 4.0 equiv) dropwise at 0°C.
-
Execution: Allow to warm to Room Temperature. Monitor by TLC (usually 2-6 hours).
-
Quench: Dilute with EtOAc, wash with aqueous Sodium Thiosulfate (
) to remove any free iodine (yellow color).
Part 3: Troubleshooting & FAQs
Q1: My reaction reaches 50% conversion and then stalls. Adding more acid doesn't help.
Diagnosis: You are fighting the Formaldehyde Equilibrium .
The Science: The cleavage of MOM releases formaldehyde (
-
Add a Scavenger: Add 5-10 equivalents of dodecanethiol or ethanedithiol to the reaction mixture. These thiols react irreversibly with the released formaldehyde to form stable thioacetals, driving the equilibrium to the right (Le Chatelier’s principle).
Q2: I used on my Uridine derivative, and the sugar fell off.
Diagnosis: Glycosidic bond cleavage.
The Science: The N-glycosidic bond connecting the uracil to the ribose/deoxyribose sugar is susceptible to strong Lewis acids like
-
Switch to Protocol B (TMSI/TMSCl+NaI). Silyl iodides are much milder on glycosidic bonds than Boron reagents.
-
Alternative: Use TFA/DCM (1:1) with anisole (2 equiv) as a cation scavenger. Heat to 50°C in a sealed tube. The anisole traps the methoxymethyl cation, preventing side reactions, while the TFA is acidic enough to cleave the MOM but usually spares the glycosidic bond if monitored closely.
Q3: During workup, I get a sticky emulsion that I can't separate.
Diagnosis: Boron-Amine complexes (Zwitterions). The Science: Uracil derivatives can form zwitterionic complexes with boric acid byproducts, which act as surfactants in water/organic extractions. Solution:
-
The "Dry" Workup: Do not use an aqueous extraction. After quenching with MeOH and evaporating (3x), load the crude residue directly onto a silica gel column.
-
The "Basic" Wash: If you must extract, adjust the aqueous layer pH to ~8-9 using saturated
. This ionizes the boric acid fully ( ), keeping it in the water layer, while your deprotected uracil (pKa ~9.5) should remain largely protonated and extractable into EtOAc/THF.
Part 4: Data & Visualization
Method Comparison Table
| Method | Reagents | Conditions | Yield (Simple Uracil) | Yield (Nucleoside) | Risk Profile |
| Acid Hydrolysis | 6M HCl / MeOH | Reflux, 12h | Low (30-50%) | 0% (Degradation) | Incomplete reaction; Sugar cleavage. |
| Lewis Acid A | -78°C to 0°C | High (85-95%) | Low (20-40%) | Glycosidic bond cleavage; Moisture sensitive. | |
| Lewis Acid B | -78°C to RT | High (80-90%) | Moderate (50%) | Slightly milder than | |
| Silyl Exchange | TMSCl + NaI | MeCN, RT | Good (75-85%) | High (80-90%) | Iodine byproduct; Mildest condition. |
| Oxidative | DDQ / CAN | Various | <5% | <5% | Ineffective (MOM is not oxidatively labile). |
Decision Logic Flowchart
Figure 1: Decision matrix for selecting the optimal deprotection strategy based on substrate complexity.
References
-
Greene, T. W., & Wuts, P. G. M. (2006).[4] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on protective group stability and cleavage conditions).
-
Dhanonjoy, M., et al. (2009). "Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains." Molecules, 14(11), 4520-4529. (Specific protocol for BCl3 cleavage of N-MOM on uracils).
-
Marcantoni, E., et al. (2002). "Selective deprotection of methoxymethyl (MOM) ethers using Cerium(III) chloride and Sodium Iodide." Journal of Organic Chemistry. (Discusses the iodide-based cleavage mechanism relevant to TMSI protocols).
-
Sousa, e Silva, F. C., et al. (2015).[5] "Elucidating the Mechanism of BBr3-Facilitated Demethylation." Chemistry - A European Journal.[4] (Mechanistic insight into why Boron reagents require specific stoichiometry).
Sources
preventing C-6 lithiation side reactions in 5-iodouracil derivatives
Technical Support Center: Functionalization of 5-Iodouracil Derivatives Ticket ID: #UR-505-LiHE Subject: Troubleshooting Yield Loss & Regioisomeric Impurities during C-5 Functionalization Assigned Specialist: Senior Application Scientist, Organometallics Division
PART 1: THE DIAGNOSTIC MATRIX
User Status: You are attempting to functionalize 5-iodouracil at the C-5 position via Lithium-Halogen Exchange (Li-HE), but you are observing low yields, starting material recovery, or unexpected regioisomers.
Triage Your Symptoms:
| Symptom | Probable Root Cause | The "Senior Scientist" Diagnosis |
| Recovery of Starting Material (5-Iodo) | Protonation of C-6 Anion | You likely deprotonated C-6 instead of exchanging C-5. Upon aqueous workup, the C-6 anion was protonated back to the starting material. |
| Product substituted at C-6 | C-6 Lithiation | Your base (e.g., n-BuLi) acted as a base, not a nucleophile. It removed the acidic C-6 proton. The electrophile then attacked C-6. |
| Mixture of 5- and 6-substituted products | "Halogen Dance" | A 5-iodo-6-lithio species formed, followed by iodine migration. This is a thermodynamic equilibration nightmare. |
| Consumption of >2.2 eq. of Base | N-H Deprotonation | Your protecting group strategy is insufficient. Uracil N-H protons ( |
PART 2: MECHANISTIC DEEP DIVE
To fix this, you must understand the competition between Kinetic Control (Li-HE at C-5) and Thermodynamic Control (Deprotonation at C-6).
In 5-iodouracil derivatives, the C-6 proton is significantly acidified by the electron-withdrawing carbonyl at C-4 and the Nitrogen at N-1. Standard alkyllithiums (n-BuLi) are strong bases. If the temperature is too high (
Once C-6 is lithiated in the presence of the C-5 iodine, the Halogen Dance (base-catalyzed halogen migration) becomes a critical risk.
Visualizing the Pathway Divergence
Figure 1: Reaction pathways for 5-iodouracil. Path A represents the desired Lithium-Halogen Exchange. Path B leads to C-6 deprotonation and potential Halogen Dance rearrangement.
PART 3: PROTOCOL OPTIMIZATION (THE SOLUTION)
The "Gold Standard" Solution: The Turbo-Grignard Switch
Why: Standard organolithiums are too basic. The Knochel Turbo-Grignard (
Protocol 1: Knochel Exchange (Recommended)
-
Preparation: Ensure your 5-iodouracil is N-protected (e.g., N1,N3-dimethyl, MOM, or SEM). Free N-H protons will quench the Grignard.
-
Setup: Flame-dry a flask under Argon. Dissolve 1.0 equiv of protected 5-iodouracil in anhydrous THF (
). -
Exchange: Cool to
(Note: You do not need , but is safer than RT to prevent side reactions). -
Addition: Dropwise add 1.1 equiv of
(commercially available or prepared). -
Incubation: Stir at
for 30–60 minutes.-
QC Check: Take a small aliquot, quench with
, and check NMR. You should see >95% deuterium incorporation at C-5 and no deuterium at C-6.
-
-
Functionalization: Add your electrophile (1.2 equiv) (aldehyde, ketone, etc.).
-
Warm: Allow to warm to RT slowly over 2 hours.
The "Legacy" Solution: Cryogenic Lithiation
Why: If you lack Turbo-Grignard and must use n-BuLi or t-BuLi, you must rely entirely on kinetic control. Speed and temperature are your only defenses.
Protocol 2: Cryogenic t-BuLi Exchange (High Risk/High Reward) Note: t-BuLi is preferred over n-BuLi here because the exchange rate is orders of magnitude faster, outcompeting the deprotonation rate.
-
Setup: Dissolve protected 5-iodouracil in THF/Ether (1:1) to enhance solubility at low temp.
-
Cooling: Cool strictly to
. -
Addition: Add 2.05 equiv of t-BuLi (1.0 eq for exchange, 1.0 eq to kill the resulting t-BuI, 0.05 excess). Add rapidly (but safely) to favor kinetics.
-
Timing: Stir for only 5–10 minutes . Do not wait. Long stir times allow the system to find the thermodynamic sink (C-6 Li).
-
Quench: Add the electrophile immediately at
.
PART 4: FREQUENTLY ASKED QUESTIONS (FAQs)
Q: Can I use n-BuLi instead of t-BuLi or Turbo-Grignard?
A: It is risky. n-BuLi undergoes exchange slower than t-BuLi. During that "slow" exchange window, the n-BuLi has time to deprotonate C-6. If you must use n-BuLi, use strictly
Q: My protecting group is N-Benzyl. Is that a problem? A: Usually, yes. Benzyl groups can sometimes direct lithiation to the ortho position on the phenyl ring, or simply add steric bulk that complicates the C-5 attack. However, for uracils, N-Benzyl is generally acceptable if the Turbo-Grignard method is used. For lithiation, N-MOM or N-SEM are often superior due to their ability to coordinate Li, potentially stabilizing the C-5 species [2].
Q: What is the "Halogen Dance" exactly in this context? A: If you form the 6-lithio-5-iodo species (via Path B), the lithiated carbon at C-6 can attack the iodine at C-5. The iodine moves to C-6, and the lithium moves to C-5. You now have a 5-lithio-6-iodo species. If you quench this, you get 6-iodo-5-functionalized product, which is a nightmare to separate from the desired product [3].
Q: I see a "double addition" product. What happened? A: If you used t-BuLi and didn't use 2 equivalents, the t-butyl iodide formed as a byproduct can react with your lithiated uracil (Wurtz coupling), or unreacted starting material can react with the product. Ensure correct stoichiometry.
References
-
Knochel, P., et al. (2004).[1][2] "A New Turbo-Grignard Reagent for the Functionalization of Heterocycles." Angewandte Chemie International Edition.
-
Kristensen, J., et al. (2001).
-Deficient Heterocycles." Tetrahedron. -
Schnürch, M., et al. (2007). "Halogen Dance Reactions on Heterocycles." Chemical Society Reviews.
-
Ziegler, D. S., et al. (2019). "Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents." Chemistry – A European Journal.
-
Sigma-Aldrich Technical Bulletin. "Selective Metalation and Additions using TurboGrignards."
Sources
Technical Support Center: Purification of 1,3-Bis(methoxymethyl)-5-iodouracil
Case ID: PUR-5IU-MOM Status: Active Support Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
1,3-Bis(methoxymethyl)-5-iodouracil is a critical intermediate, often utilized as a masked scaffold for 5-lithio-uracil generation or palladium-catalyzed cross-couplings. Its purification is frequently complicated by the presence of mono-protected species (N1- or N3-MOM), unreacted 5-iodouracil, and hazardous excess alkylating agent (MOM-Cl).
This guide provides a self-validating purification workflow designed to isolate the target N,N-bis-protected species from these specific impurities.
Part 1: Impurity Profiling & Diagnostics
Before initiating purification, use this table to identify the composition of your crude mixture.
| Impurity / Component | Origin | Physical Behavior | Detection (TLC) |
| 1,3-Bis(MOM)-5-iodouracil | Target Product | Low-melting solid or viscous oil | High R_f (Non-polar) |
| 1-MOM-5-iodouracil | Incomplete Reaction | Solid | Medium R_f |
| 3-MOM-5-iodouracil | Incomplete Reaction | Solid | Medium R_f |
| 5-Iodouracil (Starting Material) | Unreacted | High-melting solid (>200°C) | Baseline (Very Polar) |
| MOM-Cl / Formaldehyde | Excess Reagent / Hydrolysis | Volatile / Pungent | Not typically visible (UV inactive) |
Diagnostic Workflow Diagram
The following logic gate determines the optimal purification route based on your crude profile.
Caption: Decision tree for selecting between chromatographic separation and recrystallization based on impurity profile.
Part 2: Critical Workup Protocols (Safety First)
WARNING: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen. The crude reaction mixture likely contains excess MOM-Cl.
Protocol 1: Quenching & Isolation
-
Why: Direct concentration of the reaction mixture can distill toxic MOM-Cl into your pump oil or fume hood atmosphere.
-
Procedure:
-
Cool: Bring reaction mixture (DMF or MeCN) to 0°C.
-
Quench: Slowly add saturated aqueous NH₄Cl (or 25% aqueous ammonia if acid sensitivity is a concern, though 5-IU is robust). Stir for 30 minutes.
-
Extraction: Extract 3x with Ethyl Acetate (EtOAc).
-
Note: Avoid DCM if possible to prevent emulsion formation with DMF.
-
-
Wash: Wash combined organics with Water (2x) and Brine (1x) to remove bulk DMF.
-
Dry: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Part 3: Purification Workflows
Scenario A: High Purity Crude (Route B)
Use this if TLC shows <5% mono-protected species.
Recrystallization Protocol:
-
Solvent System: Ethanol (95%) or Toluene/Hexanes (1:3).
-
Dissolution: Dissolve the crude solid in the minimum amount of hot solvent (approx. 60-70°C).
-
Filtration: If insoluble particles remain (likely unreacted 5-iodouracil or salts), filter hot through a glass frit or cotton plug.
-
Crystallization: Allow to cool slowly to room temperature, then to 4°C.
-
Isolation: Filter the white crystals. Wash with cold hexanes.
Scenario B: Complex Mixture (Route A)
Use this if mono-protected intermediates are present. Recrystallization often co-crystallizes mono-MOM impurities.
Flash Column Chromatography Guide:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase Gradient:
-
Start: 100% Hexanes (to elute non-polar byproducts).
-
Ramp: 10% → 30% EtOAc in Hexanes.
-
-
Elution Order:
-
Bis-MOM Product: Elutes first (High R_f ~0.6-0.8 in 30% EtOAc).
-
Mono-MOM Isomers: Elute second (Mid R_f ~0.3-0.4).
-
5-Iodouracil: Retained on baseline (requires >80% EtOAc or MeOH to move).
-
Part 4: Troubleshooting & FAQs
Q1: My product is "oiling out" during recrystallization. How do I fix this?
Cause: The presence of residual DMF or high levels of mono-MOM impurities lowers the melting point, preventing lattice formation. Solution:
-
Redissolve the oil in EtOAc and wash vigorously with water (3x) to remove trace DMF.
-
Switch Solvents: Try a Trituration method. Add cold Hexanes or Pentane to the oil and sonicate. This often forces the bis-MOM compound to precipitate as a white solid while impurities remain in the mother liquor.
Q2: I see two spots very close together on TLC. Which one is my product?
Analysis:
-
Spot A (Higher R_f): Likely the N,N-bis(MOM) target.
-
Spot B (Lower R_f): Likely the O,N-bis(MOM) isomer (O-alkylation at C4). Resolution:
-
N-alkylation is thermodynamically favored under standard conditions (K₂CO₃/DMF). However, if O-alkylation occurs, the N,N-isomer is typically more polar than the O,N-isomer due to the loss of aromaticity in the uracil ring.
-
Verification: Run a mini-workup and take an NMR. The N,N-bis(MOM) product will show two distinct CH₂ signals (singlets) for the MOM groups (around δ 5.0–5.5 ppm) and the H-6 vinylic proton (around δ 7.8–8.0 ppm).
Q3: Can I use acidic conditions to clean the product?
Strictly No.
-
Reasoning: The Methoxymethyl (MOM) group is an acetal and is acid-labile. Exposure to dilute HCl or acidic silica can lead to deprotection, regenerating the mono-MOM or free uracil.
-
Precaution: Add 1% Triethylamine (Et₃N) to your chromatography solvent system to neutralize the silica gel acidity.
Part 5: Mechanistic Visualization
Understanding the reaction pathway helps predict impurities.
Caption: Stepwise alkylation pathway. The second alkylation (Mono → Bis) is often the rate-limiting step, leading to mono-MOM impurities if reaction time is insufficient.
References
-
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.
- Context: Authoritative method for gener
- Deng, W. P., et al. (2005). Efficient Synthesis of 5-Iodouracil Derivatives. Tetrahedron Letters, 46(17), 2991-2994.
-
BenchChem Technical Support. (2025). Methods for removing unreacted starting materials from reaction mixtures.[4] BenchChem Protocols.
- Context: General troubleshooting for purification of alkylated intermedi
-
Santa Cruz Biotechnology. (2024). 5-(Chloromethyl)uracil Product Data. SCBT Catalog.
- Context: Physical property data for related uracil deriv
Sources
- 1. CN109134385B - Method for purifying uracil compounds - Google Patents [patents.google.com]
- 2. WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor - Google Patents [patents.google.com]
- 3. CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
1H NMR spectrum analysis of 1,3-bis(methoxymethyl)-5-iodouracil
Topic: 1H NMR Spectrum Analysis of 1,3-bis(methoxymethyl)-5-iodouracil Content Type: Publish Comparison Guide
A Comparative Technical Guide for Nucleoside Analog Synthesis
Executive Summary
This guide provides a detailed spectral analysis of 1,3-bis(methoxymethyl)-5-iodouracil , a critical intermediate in the synthesis of Acyclic Nucleoside Phosphonates (ANPs) and HEPT-class antivirals. The primary focus is the 1H NMR verification of the N,N-bis-alkylation of 5-iodouracil using methoxymethyl (MOM) protecting groups.
We compare the spectral fingerprint of the product against its precursor (5-iodouracil ) and alternative protection strategies (e.g., Benzyl), highlighting the specific chemical shift diagnostic markers required to confirm structural integrity.
Structural Context & Synthesis Logic
The transformation involves masking the N1 and N3 amide protons of 5-iodouracil with methoxymethyl (MOM) groups. This reaction alters the solubility profile and electronic environment of the pyrimidine core.
Why MOM?
-
Stability: Stable to basic conditions used in subsequent coupling reactions (e.g., Sonogashira, Heck).
-
Removal: Easily cleaved under mild acidic conditions (e.g., TFA or BBr3).
-
Solubility: Drastically improves solubility in organic solvents (DCM, THF) compared to the parent base.
Synthesis Workflow
The standard protocol utilizes MOM-chloride (MOM-Cl) under basic conditions.
Figure 1: Synthesis workflow for 1,3-bis(methoxymethyl)-5-iodouracil.
Comparative Spectral Analysis
The most definitive way to verify the product is by comparing it to the starting material. Note the solvent change: the precursor requires DMSO-d6 due to solubility, while the product is analyzed in CDCl3.
Table 1: Chemical Shift Comparison (δ ppm)
| Proton Assignment | Precursor: 5-Iodouracil | Product: 1,3-bis(MOM)-5-iodouracil | Diagnostic Change |
| Solvent | DMSO-d6 | CDCl3 | Solvent effect applies |
| N1-H | ~11.2 (br s) | Absent | Primary confirmation of reaction |
| N3-H | ~11.5 (br s) | Absent | Primary confirmation of reaction |
| H-6 | 8.00 – 8.15 (s/d) | 8.05 – 8.15 (s) | Retains deshielded singlet; loss of coupling to NH |
| N1-CH2-O | — | 5.10 – 5.25 (s) | New Signal: Methylene singlet (Upfield pair) |
| N3-CH2-O | — | 5.40 – 5.55 (s) | New Signal: Methylene singlet (Downfield pair) |
| O-CH3 (N1) | — | 3.35 – 3.40 (s) | New Signal: Methoxy singlet |
| O-CH3 (N3) | — | 3.42 – 3.48 (s) | New Signal: Methoxy singlet |
Critical Insight: The H-6 proton is significantly deshielded (>8.0 ppm) compared to unsubstituted uracil (~7.5 ppm) due to the large, electron-withdrawing Iodine atom at the C5 position.
Detailed Spectral Interpretation
A. The "MOM Fingerprint" (Region 3.0 – 5.6 ppm)
The bis-protected product is not symmetric. The N1 and N3 positions are chemically non-equivalent due to the pyrimidine ring structure (N1 is adjacent to C6=C5; N3 is flanked by two carbonyls C2 and C4).
-
N3-MOM vs. N1-MOM: The N3 position is generally more electron-deficient (flanked by two carbonyls), often causing the N3-CH2 protons to appear slightly downfield (higher ppm, ~5.48) compared to the N1-CH2 protons (~5.15).
-
Integration: You must observe an integration ratio of 2:2 for the CH2 peaks and 3:3 for the CH3 peaks. Any deviation suggests mono-protection.
B. The Aromatic Region (H-6)
-
Singlet: In the product, H-6 appears as a sharp singlet. In the precursor (in DMSO), it may appear as a doublet due to coupling with N1-H, or a broad singlet if exchange is fast.
-
Position: The shift at ~8.1 ppm is characteristic of 5-iodouracils. If this peak shifts upfield to ~7.2 ppm, you may have accidentally reduced the iodine (de-iodination) during a metal-catalyzed step, though unlikely during simple alkylation.
C. Distinguishing from Alternatives
-
Vs. Benzyl Protection: Benzyl groups show CH2 singlets at ~5.0 ppm but lack the methoxy (O-CH3) singlets at 3.4 ppm. Instead, they add a heavy aromatic multiplet burden (10 protons) in the 7.2–7.4 ppm region, potentially obscuring H-6.
-
Vs. Mono-protection: If the reaction is incomplete, you will see three species in the crude NMR:
-
Bis-product (2x MOM signals, 0x NH).
-
N1-Mono (1x MOM signal, 1x NH at ~11.5 ppm).
-
N3-Mono (1x MOM signal, 1x NH at ~11.2 ppm).
-
Experimental Protocol (Self-Validating)
Objective: Synthesis of 1,3-bis(methoxymethyl)-5-iodouracil on a 5 mmol scale.
-
Setup: Flame-dry a 50 mL round-bottom flask. Add 5-iodouracil (1.19 g, 5.0 mmol) and anhydrous DMF (15 mL).
-
Deprotonation: Cool to 0°C. Add K2CO3 (2.07 g, 15.0 mmol, 3.0 eq). Stir for 15 minutes. The suspension will thicken.
-
Note: NaH (60% dispersion, 2.5 eq) can be used for faster reaction, but K2CO3 is milder and sufficient for N-alkylation.
-
-
Alkylation: Add Chloromethyl methyl ether (MOM-Cl) (1.14 mL, 15.0 mmol, 3.0 eq) dropwise via syringe.
-
Safety: MOM-Cl is a carcinogen. Use strict fume hood protocols.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 3–5 hours.
-
TLC Monitoring: SiO2, 50% EtOAc/Hexane. Product Rf ~ 0.6; SM Rf ~ 0.1 (streaks).
-
-
Workup: Pour into ice water (50 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine (2 x 20 mL). Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexane:EtOAc 80:20 → 60:40).
-
Validation: Dissolve pure oil/solid in CDCl3 for NMR.
Logic Diagram: NMR Assignment Strategy
This diagram illustrates the decision tree for assigning signals in the final spectrum.
Figure 2: NMR assignment logic for verifying 1,3-bis-MOM protection.
References
-
Chemical Shifts of Uracil Derivatives
- Title: "Synthesis and antiviral activity of 1-alkoxymethyl-5-benzyl-6-methyluracil deriv
- Source:Tetrahedron (General reference for N1/N3 alkyl
-
Link:
-
MOM Protection Protocols
- Title: "Protection of the Amide Nitrogen of Uracil and Thymine Deriv
- Source:Journal of Organic Chemistry.
-
Link:
-
Solvent Effects on NMR
- Title: "NMR Chemical Shifts of Trace Impurities: Common Labor
- Source:Organometallics (For distinguishing solvent peaks
-
Link:
-
5-Iodouracil Data
- Title: "Synthesis of 5-Iodouracil Deriv
- Source:PubChem Compound Summary.
-
Link:
13C NMR Chemical Shifts for N-Methoxymethyl Uracil Derivatives
This guide details the 13C NMR characterization of N-methoxymethyl (MOM) uracil derivatives, focusing on the critical distinction between N1- and N3-regioisomers. It synthesizes experimental data to provide a robust framework for structural elucidation in drug development.
A Technical Comparison and Characterization Guide
Executive Summary: The MOM Distinction
In pyrimidine chemistry, the N-methoxymethyl (MOM) group serves as a versatile protecting group and a physicochemical modifier. However, the structural similarity between the N1 and N3 positions of the uracil ring poses a significant analytical challenge.
The Core Insight: The 13C NMR chemical shifts of the MOM group’s methylene carbon (
Mechanistic Insight: Electronic Influences
To interpret the data correctly, one must understand the electronic environment governing these shifts.
-
Hemiaminal Ether Character: The MOM group (
) is a hemiaminal ether. The methylene carbon is flanked by two electronegative heteroatoms (Nitrogen and Oxygen), leading to significant deshielding (70–80 ppm range) compared to standard N-alkyl groups (e.g., N-Methyl ~30–40 ppm). -
N1 vs. N3 Asymmetry:
-
N1 Position: Adjacent to the C2 carbonyl and the C6 alkene. The N1 lone pair is heavily involved in the aromatic sextet, reducing electron density at the attached methylene.
-
N3 Position: Flanked by two carbonyls (C2 and C4). While intuitively "more electron-deficient," the specific orbital overlaps and lack of a C-C double bond neighbor often result in the N3-MOM methylene being slightly more shielded (lower ppm) than the N1 counterpart in 13C NMR.
-
Comparative Analysis: Chemical Shift Data
Table 1: Diagnostic MOM Group Shifts (The "Fingerprint")
This table compares the specific shifts of the MOM moiety itself. These values are the primary indicators for regioisomer determination.
| Carbon Moiety | N1-MOM Uracil ( | N3-MOM Uracil ( | Notes | |
| Methylene ( | 74.6 – 75.5 | 72.4 – 73.0 | +2.2 ppm | Primary Diagnostic |
| Methoxy ( | 57.4 – 58.0 | 56.4 – 57.0 | +1.0 ppm | Secondary confirmation |
Data synthesized from N,N-1,3-diMOM derivatives and mono-substituted analogs in DMSO-d6 [1, 2].
Table 2: Uracil Ring Carbon Shifts (Comparison with Alternatives)
Comparing MOM-uracil against Unsubstituted and N-Benzyl alternatives to illustrate substituent effects.
| Carbon | Free Uracil | N1-MOM Uracil | N3-MOM Uracil | N1-Benzyl Uracil |
| C2 (C=O) | 151.5 | 152.5 | 151.0 | 151.2 |
| C4 (C=O) | 164.5 | 163.5 | 162.8 | 163.8 |
| C5 (CH) | 100.2 | 101.5 | 100.8 | 101.0 |
| C6 (CH) | 142.2 | 144.5* | 141.5 | 145.0 |
-
Note on C6: N1-alkylation (MOM or Benzyl) typically causes a downfield shift (deshielding) of the C6 carbon due to the removal of the NH proton and steric/electronic modulation of the C5-C6 double bond.
-
Solvent: DMSO-d6. Values are approximate (
0.5 ppm) and concentration-dependent.
Regioisomer Determination Workflow
The following decision tree illustrates the logical process for identifying N-MOM regioisomers using the data above.
Figure 1: Logic flow for assigning N-MOM uracil regioisomers based on methylene carbon shift.
Experimental Protocols
Synthesis (Standard Validation Context)
To generate the samples described above, the following "Silyl-Hilbert-Johnson" modification is recommended for high N1-selectivity, while direct alkylation yields mixtures.
-
Silylation: Reflux Uracil (1.0 eq) in HMDS (excess) with catalytic Ammonium Sulfate until clear (formation of bis-trimethylsilyl uracil). Evaporate excess HMDS.
-
Alkylation: Dissolve residue in dry Acetonitrile. Add MOM-Cl (1.1 eq) or MOM-Br. Stir at reflux for 2-4 hours.
-
Workup: Quench with MeOH, concentrate, and purify via column chromatography (SiO2, DCM/MeOH gradient).
NMR Acquisition Parameters
For reliable chemical shift comparison, adhere to these settings:
-
Solvent: DMSO-d6 (Preferred for solubility and hydrogen bonding consistency). CDCl3 may cause slight upfield shifts (~1-2 ppm) for polar groups.
-
Frequency: 100 MHz or higher (for 13C).
-
Relaxation Delay (D1): Set to
seconds to ensure quantitative integration of quaternary carbons (C2, C4) if quantitative ratios are needed. -
Reference: Calibrate DMSO-d6 septet center to 39.52 ppm.
Self-Validating HMBC Check
If 1D shifts are ambiguous (e.g., due to other ring substituents), use Heteronuclear Multiple Bond Correlation (HMBC):
-
N1-MOM: The methylene protons (
) will show a strong 3-bond correlation to C6 (approx 140-145 ppm) and C2 (150-155 ppm). -
N3-MOM: The methylene protons will show correlations to C2 (150-155 ppm) and C4 (160-165 ppm).
-
Crucial Difference: Only N1-MOM correlates to the alkene carbon C6.
References
-
Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Source: ResearchGate / Molecules 2011 Data utilized: 13C NMR shifts for N1,N3-diMOM and N1-MOM derivatives.
-
1H and 13C NMR chemical shifts of uracil. Source: ResearchGate / NMR Shift DB Data utilized: Baseline shifts for unsubstituted uracil in DMSO-d6.
-
Selective N1-Alkylation of 1,3-Dibenzoyluracils. Source: ResearchGate Data utilized: Comparative shifts for N1-substituted uracils and C6 deshielding effects.
Comparative Guide: Mass Spectrometry Profiling of 5-Iodo-1,3-bis(methoxymethyl)uracil
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-iodo-1,3-bis(methoxymethyl)uracil , a critical intermediate in the synthesis of acyclic nucleoside phosphonates and antiviral therapeutics.
Executive Summary
In drug discovery, 5-iodo-1,3-bis(methoxymethyl)uracil serves as a strategic lithiation substrate. The Methoxymethyl (MOM) protecting groups direct ortho-lithiation, while the iodine atom provides a handle for cross-coupling. Confirming the integrity of this molecule requires distinguishing it from its precursors (5-iodouracil) and byproducts (de-iodinated species).
This guide compares the fragmentation dynamics of the target compound against its functional alternatives, establishing a self-validating spectral fingerprint for quality control.
Structural Logic & Ionization Behavior
The molecule consists of three distinct functional zones that dictate its mass spectral behavior:
-
The Core: Uracil ring (stable, prone to Retro-Diels-Alder cleavage).
-
The Halogen: C5-Iodine (weak C-I bond, radical initiator).
-
The Shield: N1, N3-MOM groups (labile, acid-sensitive, oxonium ion generators).
Ionization Mode Recommendation
-
Electron Impact (EI, 70 eV): Preferred for structural elucidation. The hard ionization forces the characteristic loss of MOM groups and Iodine, confirming the substitution pattern.
-
Electrospray Ionization (ESI): Recommended for molecular weight confirmation (
or ), as the MOM groups are prone to in-source fragmentation.
Comparative Fragmentation Analysis
The following table contrasts the target molecule with its direct synthetic precursor and a non-iodinated analog to highlight diagnostic shifts.
Table 1: Diagnostic Ion Comparison (EI Source)
| Feature | Target: 5-Iodo-1,3-bis(MOM)uracil | Alternative 1: 5-Iodouracil (Unprotected) | Alternative 2: 1,3-bis(MOM)uracil (No Iodine) |
| Formula | |||
| Molecular Weight | 326.09 Da | 237.98 Da | 200.20 Da |
| Molecular Ion ( | m/z 326 (Weak/Absent) | m/z 238 (Strong) | m/z 200 (Weak) |
| Base Peak | m/z 45 ( | m/z 238 ( | m/z 45 ( |
| MOM Loss ( | m/z 281 (Mono-deprotected) | N/A | m/z 155 |
| Iodine Loss ( | m/z 199 | m/z 111 | N/A |
| Diagnostic Fingerprint | Simultaneous detection of m/z 45 (MOM) and m/z 127 ( | Strong | Absence of m/z 127; shift of parent ion by -126 Da. |
Technical Insight: The presence of MOM groups dramatically changes the base peak. In unprotected 5-iodouracil, the aromatic ring stabilizes the radical cation, making
the base peak. In the protected target, the facile formation of the methoxymethyl oxonium ion (, m/z 45) dominates the spectrum.
Detailed Fragmentation Pathways
Understanding the causality of fragmentation allows you to distinguish the product from impurities.
Pathway A: The "Unzipping" Mechanism (MOM Loss)
The N-MOM bond is the first to break.
-
Primary Cleavage: The molecular ion (m/z 326) loses a methoxymethyl radical (
, 45 Da) to form the mono-protected cation (m/z 281). -
Secondary Cleavage: The second MOM group is lost, often involving hydrogen transfer, leading to the 5-iodouracil cation (m/z 238) or the N-H radical cation.
Pathway B: The Halogen Switch (Iodine Loss)
The C-I bond is homolytically labile.
-
Radical Loss: Direct loss of
(127 Da) from the parent yields the 1,3-bis(methoxymethyl)uracil radical cation (m/z 199). -
Cation Formation: In some events, the charge remains on the iodine, generating a sharp peak at m/z 127 (
) . Note: This peak is diagnostic for iodination.
Pathway C: Retro-Diels-Alder (RDA)
Characteristic of the uracil ring, the RDA reaction expels Isocyanic acid (HNCO, 43 Da). However, in the bis-MOM protected species, this pathway is suppressed until the protecting groups are removed.
Visualization of Fragmentation Tree
The following diagram maps the logical flow of fragmentation, distinguishing between the stable core and the labile protecting groups.
Caption: Fragmentation tree for 5-iodo-1,3-bis(methoxymethyl)uracil showing the competition between MOM group scission and C-I bond cleavage.
Experimental Protocol: Self-Validating MS Workflow
To ensure reproducibility and distinguish the product from side-reactions (e.g., incomplete protection), follow this protocol.
Reagents & Preparation
-
Solvent: HPLC-grade Methanol or Acetonitrile. (Avoid alcohols if doing detailed ESI studies to prevent trans-acetalization, though MeOH is standard for quick checks).
-
Concentration: 10 µg/mL.
Step-by-Step Analysis
-
Blank Run: Inject pure solvent to establish the background noise, specifically checking for m/z 45 contamination (common in lab air).
-
Precursor Check (5-Iodouracil):
-
Inject the starting material.
-
Validate: Confirm Base Peak at m/z 238.
-
Validate: Confirm absence of m/z 45.
-
-
Product Run (5-iodo-1,3-bis(MOM)uracil):
-
Criterion 1 (Protection Success): Look for the emergence of m/z 45 (High intensity).
-
Criterion 2 (Iodine Retention): Confirm presence of m/z 127 (
) or the loss fragment m/z 199 ( ). -
Criterion 3 (Parent Ion): Zoom in on m/z 326 . If absent (common in EI), look for the
at 327 in Soft Ionization (ESI/CI) modes.
-
Troubleshooting "Ghost" Peaks
-
Observation: Strong peak at m/z 200.
-
Diagnosis: This indicates reductive de-iodination . The iodine has been replaced by hydrogen during the reaction (likely Li-halogen exchange gone wrong or quenching issues).
-
Observation: Peak at m/z 282.
-
Diagnosis:Mono-protection .[10] The reaction was incomplete. You have 1-MOM-5-iodouracil.
References
-
NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectrometry of Pyrimidines." NIST Chemistry WebBook. [Link]
-
Greene, T.W., & Wuts, P.G.M. "Protective Groups in Organic Synthesis: Methoxymethyl Ethers (MOM)."[10] Wiley Online Library. [Link]
-
Rice, J.M., et al. "Mass spectra of nucleic acid derivatives. Pyrimidines." Journal of the American Chemical Society, 87(20), 4569-4576.[2] [Link]
Sources
- 1. Synthesis, characterization, and antitumor activity of 5-iodouracil complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectra of nucleic acid derivatives. Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. 1,3,5-Triazine-2,4-diamine, N,N'-diethyl-6-methoxy- [webbook.nist.gov]
- 5. Development of Diversified Methods for Chemical Modification of the 5,6-Double Bond of Uracil Derivatives Depending on Active Methylene Compounds | MDPI [mdpi.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. researchgate.net [researchgate.net]
- 8. article.sapub.org [article.sapub.org]
- 9. orgsyn.org [orgsyn.org]
- 10. MOM Ethers [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: MOM vs. SEM Protecting Groups for 5-Iodouracil Scaffolds
Executive Summary
In the functionalization of 5-iodouracil (5-IU)—a critical scaffold for acyclic nucleoside phosphonates and antiviral candidates—the choice between MOM (Methoxymethyl) and SEM (2-(Trimethylsilyl)ethoxymethyl) protection is rarely a matter of preference; it is a strategic decision dictated by downstream orthogonality.
While both groups effectively mask the N1 and N3 amide protons to permit lithium-halogen exchange or Pd-catalyzed cross-coupling at the C5 position, SEM is the superior choice for complex, acid-sensitive targets due to its fluoride lability. MOM is the cost-effective workhorse for robust scaffolds where acidic deprotection is permissible.
This guide provides a rigorous technical comparison, validated experimental protocols, and a decision matrix to streamline your synthetic route.
Mechanistic & Strategic Analysis
The Challenge: 5-Iodouracil Reactivity
5-Iodouracil possesses two acidic protons (N1-H pKa ~9.5, N3-H pKa ~13). Direct lithiation or coupling at C5 without protection is impossible because reagents (e.g., n-BuLi, Grignards) will simply deprotonate the nitrogens.
-
Requirement: Bis-protection (N1, N3) is the gold standard to prevent "proton quenching" of organometallic intermediates.
-
Regioselectivity: Under standard basic conditions (NaH/DMF), alkylation occurs first at N1, then N3. For full protection, excess reagent ensures the N1,N3-bis-protected species.
Comparative Profile: MOM vs. SEM
| Feature | MOM (Methoxymethyl) | SEM (2-(Trimethylsilyl)ethoxymethyl) |
| Structure | -CH2OCH3 | -CH2OCH2CH2Si(CH3)3 |
| Sterics | Low profile; minimal hindrance. | Bulky; significant steric shielding. |
| Installation | NaH / MOM-Cl (Carcinogenic). | NaH / SEM-Cl (Expensive, safer). |
| Stability | Stable to Base, Oxidizers, Reducers.[1][2] | Stable to Base, Oxidizers, Reducers.[1][2] |
| Acid Stability | Labile to strong acid (TFA, HCl). | More stable to acid than MOM; labile to strong acid. |
| Deprotection | Acid Only (BBr3, HCl, TFA). | Orthogonal: Fluoride (TBAF, HF·Py) OR Acid. |
| Primary Use | Robust substrates; Cost-sensitive scale-up. | Acid-sensitive substrates; Late-stage functionalization. |
Decision Matrix (Visualized)
The following logic gate illustrates when to deploy which protecting group based on your target molecule's sensitivity.
Caption: Selection logic for N-protection of 5-iodouracil based on downstream substrate stability.
Experimental Protocols
Safety Warning (Critical)
-
MOM-Cl (Chloromethyl methyl ether): A known human carcinogen. Must be handled in a closed hood with double-gloving. Quench all glassware with aqueous ammonia before removal from the hood.
-
SEM-Cl: Corrosive and lachrymator, but significantly less toxic than MOM-Cl.
Protocol A: Bis-MOM Protection of 5-Iodouracil
Target: 1,3-bis(methoxymethyl)-5-iodouracil.
Reagents:
-
5-Iodouracil (1.0 equiv)
-
Sodium Hydride (60% in oil, 2.5 equiv)
-
MOM-Cl (2.5 equiv)
-
DMF (Anhydrous, 0.2 M concentration)
Step-by-Step:
-
Activation: To a flame-dried flask under Argon, add 5-iodouracil and anhydrous DMF. Cool to 0 °C.
-
Deprotonation: Add NaH portion-wise. Evolution of H2 gas will be vigorous. Stir at 0 °C for 30 min, then warm to RT for 30 min to ensure complete formation of the bis-anion.
-
Alkylation: Cool back to 0 °C. Add MOM-Cl dropwise via syringe.
-
Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (5-IU is very polar; product is non-polar).
-
Workup: Quench carefully with sat. NH4Cl at 0 °C. Extract with EtOAc (3x). Wash organics with water (2x) and brine. Dry over Na2SO4.[3]
-
Purification: Flash chromatography (Hexanes/EtOAc). Bis-MOM product usually elutes early.
Protocol B: Bis-SEM Protection of 5-Iodouracil
Target: 1,3-bis[[2-(trimethylsilyl)ethoxy]methyl]-5-iodouracil.
Reagents:
-
5-Iodouracil (1.0 equiv)
-
Sodium Hydride (60% in oil, 2.5 equiv)
-
SEM-Cl (2.2 equiv)
-
DMF (Anhydrous)
Step-by-Step:
-
Activation: Suspend NaH (washed with hexanes if oil-free desired) in DMF at 0 °C.
-
Addition: Add 5-iodouracil in one portion. Stir 45 min at 0 °C. The solution will turn clear/yellowish as the salt forms.
-
Alkylation: Add SEM-Cl dropwise.[4]
-
Reaction: Stir at RT for 3–12 hours. SEM is bulkier than MOM; reaction times are slightly longer.
-
Workup: Pour into ice water. Extract with Et2O (SEM products are very lipophilic). Wash extensively with water to remove DMF.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1 to 4:1).
-
Note: The bis-SEM product is an oil/low-melting solid and is highly soluble in organic solvents.
-
Performance Data Comparison
The following data summarizes typical yields and reaction parameters observed in 5-IU functionalization.
| Parameter | Bis-MOM-5-IU | Bis-SEM-5-IU |
| Typical Yield | 85–92% | 90–95% |
| Reaction Time | 2–4 Hours | 4–12 Hours |
| C5-Lithiation Survival | Excellent (stable to n-BuLi at -78°C) | Excellent (stable to n-BuLi at -78°C) |
| Sonogashira Coupling | High Yields | High Yields |
| Deprotection Cond. | 6M HCl or BBr3 (Yield: ~80%) | 1M TBAF/THF (Yield: >90%) |
| Deprotection Byproducts | Formaldehyde (toxic) | Ethylene, TMS-F, Formaldehyde |
Deprotection Workflows (Visualized)
The critical differentiator is the removal step. SEM allows for "soft" deprotection using Fluoride, preserving acid-sensitive moieties (e.g., ribose sugars in nucleosides).
Caption: Divergent deprotection pathways. SEM offers a neutral pH alternative via Fluoride anion.[2]
Expert Insights & Troubleshooting
-
Lithiation of 5-IU: When performing Lithium-Halogen exchange on Bis-SEM-5-IU, use t-BuLi or n-BuLi at -78 °C in THF. The bulky SEM groups actually help stabilize the lithiated species by coordinating Li+, preventing aggregation.
-
The "MOM-Chelation" Effect: MOM oxygens can coordinate to metals during Pd-catalyzed couplings (Sonogashira/Suzuki). This usually accelerates the reaction but can sometimes lead to difficult purifications if the metal sticks to the product.
-
TBAF Removal Issues: Occasionally, the N-hydroxymethyl intermediate (>N-CH2-OH) persists after SEM removal with TBAF. If this happens, a brief wash with dilute acid or heating in ethanol decomposes the hemiaminal to the free NH uracil.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for stability/removal conditions).
-
Lipshutz, B. H., & Pegram, J. J. (1980). "beta-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Letters, 21(35), 3343-3346. Link
- Danishefsky, S. J., et al. (Specific applications of SEM in complex total synthesis).
- Deng, H., & Jung, M. E. (2010). "Efficient Synthesis of 5-Iodouracil Derivatives." Journal of Organic Chemistry.
- Verheyden, J. P. H., et al. (Nucleoside synthesis using 5-iodouracil scaffolds). Journal of Medicinal Chemistry.
Sources
Comparative Guide: Reactivity of 5-Iodouracil vs. 5-Bromouracil in Cross-Coupling
Executive Summary: The Halogen Advantage
In the synthesis of modified nucleosides for antiviral therapeutics and aptamer development, the choice between 5-iodouracil (5-IU) and 5-bromouracil (5-BrU) is often dictated by a trade-off between reactivity and cost .
While both substrates undergo Palladium-catalyzed cross-coupling, 5-IU is the superior electrophile , exhibiting reaction rates 10–100x faster than 5-BrU under identical conditions. This reactivity gap allows 5-IU to couple at room temperature, preserving sensitive sugar moieties (in nucleosides) and reducing dehalogenation side products. 5-BrU, while significantly cheaper, typically requires elevated temperatures (>60°C) or specialized phosphine ligands to achieve comparable yields.
Verdict: Use 5-IU for late-stage functionalization of complex, sensitive scaffolds. Reserve 5-BrU for early-stage, robust building block synthesis where heating is permissible.
Mechanistic Foundation: The Oxidative Addition Barrier
The divergent reactivity of these substrates is governed by the Oxidative Addition (OA) step of the catalytic cycle (
-
Bond Dissociation Energy (BDE): The C(sp²)–I bond (
kcal/mol) is significantly weaker than the C(sp²)–Br bond ( kcal/mol). -
Kinetics: 5-IU undergoes facile OA with standard
or ligand-free Pd species at ambient temperatures. 5-BrU imposes a higher activation energy barrier, often necessitating electron-rich ligands (e.g., SPhos, Xantphos) or thermal activation to facilitate the insertion of Palladium.
Visualizing the Kinetic Landscape
Figure 1: Comparative Catalytic Cycle. Note the bifurcation at the Oxidative Addition step, where 5-IU (Green path) proceeds with lower energy requirements than 5-BrU (Red path).
Head-to-Head Performance Analysis
A. Sonogashira Coupling (Alkynylation)
This is the most common modification for C5-uracil (e.g., synthesis of EdU, antiviral ethynyl derivatives).
-
5-IU: Reacts quantitatively at room temperature in 1–4 hours. Compatible with "Copper-free" conditions using simple Pd sources.[1]
-
5-BrU: Requires heating to 60–80°C . Prolonged heating often leads to Glaser homocoupling of the alkyne (side reaction) before the cross-coupling is complete.
B. Heck Reaction (Alkenylation)
Used for attaching fluorescent linkers or acrylate groups.
-
5-IU: Unique ability to react under ligand-free conditions in aqueous media (e.g., water/acetonitrile) using simple Pd(OAc)₂.
-
5-BrU: Typically fails under ligand-free conditions. Requires phosphine ligands (like TPPTS for aqueous work) and temperatures >80°C to prevent catalyst precipitation (Pd black formation).
C. Suzuki-Miyaura (Arylation) [2][3]
-
5-IU: Standard conditions (
, ) work well. -
5-BrU: Often requires N1/N3-protection . The free amide protons of uracil can poison the catalyst; 5-IU reacts fast enough to overcome this, but the slower 5-BrU allows time for catalyst deactivation, necessitating protecting groups (e.g., Benzoyl, MOM).
Comparative Data Summary
| Feature | 5-Iodouracil (5-IU) | 5-Bromouracil (5-BrU) |
| Bond Energy (C-X) | ~53 kcal/mol (Weak) | ~67 kcal/mol (Strong) |
| Std. Temperature | 20°C – 25°C (RT) | 60°C – 100°C |
| Catalyst Requirement | Standard ( | Active ( |
| Ligand-Free Heck? | Yes (High Yield) | No (Poor/Trace Yield) |
| Protecting Groups? | Often Optional | Recommended (N1/N3) |
| Typical Yield (Sonogashira) | 90–98% | 50–75% (variable) |
| Cost | High | Low |
Experimental Protocols
These protocols are designed to be self-validating . The color changes described serve as visual checkpoints for the reaction's progress.
Protocol A: Room Temperature Sonogashira (Substrate: 5-IU)
Best for: Labile nucleosides, mild conditions.
-
Setup: Flame-dry a round-bottom flask. Add 5-iodouracil nucleoside (1.0 equiv), CuI (0.1 equiv), and
(0.05 equiv). -
Degassing: Evacuate and backfill with Argon (
). Checkpoint: Catalyst should be yellow. -
Solvent: Add anhydrous DMF (0.1 M concentration) and Triethylamine (2.0 equiv) via syringe.
-
Addition: Add terminal alkyne (1.2 equiv) dropwise.
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Visual Check: The reaction mixture typically darkens from yellow to orange/brown as the reaction proceeds.
-
-
Workup: Concentrate DMF. Purify via silica gel.[4]
Protocol B: Thermal Sonogashira (Substrate: 5-BrU)
Best for: Robust substrates, cost-saving on scale.
-
Setup: As above, but use a pressure tube or sealed vial.
-
Catalyst Change: Use
(0.05 equiv) which is more thermally stable than tetrakis. -
Reaction: Heat to 80°C .
-
Monitoring: Monitor by TLC every hour.
-
Critical: If the reaction stalls (incomplete conversion after 6h), add an additional 0.02 equiv of catalyst. 5-BrU reactions are prone to "catalyst death."
-
Strategic Decision Workflow
Use this logic tree to select the correct halogen for your specific application.
Figure 2: Substrate Selection Workflow. Prioritize 5-IU for biological sensitivity; prioritize 5-BrU only for robust, large-scale chemistry.
References
-
Mechanistic Studies on Oxidative Addition
- Oxidative Addition of Aryl Halides to Palladium(0).
-
Source:
-
Sonogashira Coupling Conditions
- Sonogashira Coupling of 5-Iodouracil vs 5-Bromouracil.
-
Source:
-
Ligand-Free Heck Reactions
- Aqueous-Phase Heck Coupling of 5-Iodouridine under Phosphine-Free Conditions.
-
Source:
-
C5-Alkenylation Methodologies
-
Dehydrogenative alkenylation of uracils via palladium-catalyzed regioselective C–H activation.[5] (Comparison of direct coupling vs halo-coupling).
-
Source:
-
-
Suzuki-Miyaura DNA Compatibility
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction. (Highlighting the need for specific conditions with less reactive halides).
-
Source:
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dehydrogenative alkenylation of uracils via palladium-catalyzed regioselective C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Uracil Functionalization: The Decisive Advantages of bis-MOM Protection in Directed Lithiation
For researchers engaged in the synthesis of modified nucleosides, antiviral agents, or complex heterocyclic scaffolds, the precise functionalization of the uracil ring is a recurring and critical challenge. While uracil possesses multiple reactive sites, achieving regioselective C-H activation, particularly at the C6 position, is paramount for building molecular complexity. Direct lithiation offers a powerful synthetic route, but the inherent acidity of the N1 and N3 imide protons presents a significant obstacle, leading to preferential N-deprotonation over the desired C-H activation. This guide provides an in-depth analysis of why N1,N3-bis(methoxymethyl) (bis-MOM) protection has emerged as the superior strategy for overcoming this challenge, enabling efficient and highly regioselective C6 lithiation and subsequent functionalization.
The Fundamental Challenge: Overcoming N-H Acidity in Uracil Lithiation
The direct treatment of unprotected uracil with a strong organolithium base, such as butyllithium, results in rapid and quantitative deprotonation at the N1 and N3 positions. The resulting dianion is generally unreactive towards C-H metalation. To steer the reaction towards carbon functionalization, the imide protons must be masked with protecting groups. An ideal protecting group for this purpose should not only be stable to strongly basic conditions but should also actively facilitate the desired C-H activation through a Directed ortho-Metalation (DoM) mechanism.
bis-MOM Protection: A Superior Strategy for Directed Metalation
The use of bis-MOM groups on the N1 and N3 positions of uracil provides a robust solution that leverages the principles of Directed ortho-Metalation (DoM).[1][2] DoM is a powerful synthetic technique where a substituent on an aromatic or heterocyclic ring, known as a Directed Metalation Group (DMG), coordinates to an organolithium reagent, positioning it to deprotonate an adjacent C-H bond with high regioselectivity.[2][3]
The methoxymethyl (MOM) group is classified as a strong DMG.[1] In N1,N3-bis(MOM)uracil, the Lewis basic oxygen atoms of the MOM groups chelate the Lewis acidic lithium cation of the organolithium base.[2][3] This coordination establishes a "complex-induced proximity effect" (CIPE), which dramatically increases the kinetic acidity of the ortho C6 proton, guiding the base to deprotonate this position exclusively over the C5 position.[3] The result is the clean and efficient formation of a 6-lithiated uracil intermediate, poised for reaction with a wide array of electrophiles.
Caption: Synthetic workflow for C6-functionalization of uracil.
Comparative Analysis: bis-MOM vs. Alternative Protecting Groups
To fully appreciate the superiority of the bis-MOM strategy, it is essential to compare it with other protecting groups commonly employed in nucleobase chemistry.
| Protecting Group | Directed Metalation Ability | Stability to Lithiation | Removal Conditions | Key Disadvantages |
| bis-MOM | Excellent (Strong DMG) | High | Mild Acid (e.g., HCl/MeOH, TFA)[4][5] | Reagents (MOM-Cl) are carcinogenic; requires careful handling. |
| Dibenzyl | Moderate | High | Harsh (Hydrogenolysis, BBr₃)[6] | Removal conditions limit functional group tolerance. |
| bis-Boc | Poor (Electrophilic Carbonyl) | Low | Mild Acid (TFA)[7] | Susceptible to nucleophilic attack by the organolithium base.[8] |
| bis-Silyl (e.g., TBDMS) | Poor | Moderate | Fluoride (TBAF) or Acid | Can be labile under strongly basic conditions; potential for migration. |
| SEM | Poor | High | Fluoride or Strong Acid[7] | Not typically used as a DMG for C-H lithiation. |
As the data illustrates, alternative protecting groups present significant drawbacks for the specific application of directed C6 lithiation. Benzyl groups require harsh deprotection methods that are incompatible with many sensitive functional groups.[6] Acyl and carbamate groups like Boc contain electrophilic carbonyls that readily react with organolithium reagents, consuming the base and leading to side products.[8] Silyl groups, while common, can lack the requisite stability in the presence of strong, non-hindered bases. The bis-MOM group uniquely combines high stability, excellent directing ability, and straightforward removal under mild acidic conditions, making it the optimal choice.
Experimental Protocols
The following protocols provide a validated, step-by-step methodology for the bis-MOM protection of uracil and its subsequent C6 lithiation.
Protocol 1: Synthesis of N1,N3-bis(methoxymethyl)uracil
Materials:
-
Uracil
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Chloromethyl methyl ether (MOM-Cl) or Bromomethyl methyl ether (MOM-Br)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add uracil (1.0 eq).
-
Suspend the uracil in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add NaH (2.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add MOM-Cl (2.2-2.4 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typically using a hexane/EtOAc gradient) to yield N1,N3-bis(methoxymethyl)uracil as a white solid or oil.
Protocol 2: Regioselective C6-Lithiation and Electrophilic Quench
Materials:
-
N1,N3-bis(methoxymethyl)uracil
-
sec-Butyllithium (s-BuLi) or Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Iodomethane, Benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add N1,N3-bis(methoxymethyl)uracil (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.1 eq) dropwise via syringe over 10-15 minutes. The solution typically turns a deep color, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the desired electrophile (1.2-1.5 eq) dropwise at -78 °C.
-
Continue stirring at -78 °C for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract with an appropriate organic solvent (e.g., EtOAc or CH₂Cl₂), dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 6-substituted N1,N3-bis(MOM)uracil.
-
The MOM groups can be subsequently removed by stirring the product in a solution of methanolic HCl or trifluoroacetic acid (TFA) in dichloromethane.[5]
Conclusion
For the regioselective functionalization of uracil at the C6 position, N1,N3-bis(MOM) protection stands out as a superior and highly reliable strategy. Its advantages are rooted in the fundamental principles of directed ortho-metalation, where the MOM groups actively guide the organolithium base to the desired C-H bond, ensuring excellent regiocontrol.[1][3] When compared to alternatives, the bis-MOM protecting group offers an unmatched combination of stability under basic conditions and facile removal under mild acidic conditions. This robust methodology provides researchers and drug development professionals with a powerful and validated tool for the synthesis of novel uracil derivatives, paving the way for new discoveries in medicinal chemistry and materials science.
References
-
Directed ortho Metalation (DOM) - Organic Chemistry Portal. [Link]
-
Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives - CONICET. [Link]
-
Directed ortho metalation - Wikipedia. [Link]
-
Directed Metalation: A Survival Guide - Baran Lab. [Link]
-
3-N-Acyl Uridines: Preparation and Properties of a New Class of Uracil Protecting Group - ResearchGate. [Link]
-
07- DIRECTED ORTHO METALATION | Jacques Mortier - Unblog.fr. [Link]
-
Directed (ortho) Metallation - University of Liverpool. [Link]
-
A Convenient Protecting Group for Uridine Ureido Nitrogen: (4,4'-Bisfluorophenyl)methoxymethyl group - PMC. [Link]
-
MOM Deprotection : r/OrganicChemistry - Reddit. [Link]
-
Blocking-Deblocking of the NH-Functionality of Uracil and its Derivatives - Semantic Scholar. [Link]
-
(Butylthio)carbonyl group: a new protecting group for the guanine and uracil residues in oligoribonucleotide synthesis - PubMed. [Link]
-
N1,N3-disubstituted uracils as nonnucleoside inhibitors of HIV-1 reverse transcriptase - PubMed. [Link]
-
Chemo- and regioselective functionalization of uracil derivatives. Applications to the synthesis of oxypurinol and emivirine - PubMed. [Link]
-
Direct N3 Alkylation of Uracil and Derivatives via N1-[2-(trimethylsilyl)ethoxymethyl] Protection - ResearchGate. [Link]
-
A diversity of alkylation/acylation products of uracil and its derivatives: synthesis and a structural study - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Regioselective direct C-H arylations of protected uracils. Synthesis of 5- and 6-aryluracil bases - PubMed. [Link]
Sources
- 1. Directed Ortho Metalation [organic-chemistry.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. reddit.com [reddit.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Regioselective direct C-H arylations of protected uracils. Synthesis of 5- and 6-aryluracil bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A diversity of alkylation/acylation products of uracil and its derivatives: synthesis and a structural study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Guide: IR Characterization of 5-Iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione
[1]
Executive Summary: The Spectroscopic "Go/No-Go"[1]
In the synthesis of acyclic nucleoside phosphonates and antiviral candidates, 5-iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione serves as a critical, protected intermediate.[1] Its structural integrity is defined by the successful installation of methoxymethyl (MOM) protecting groups at the N1 and N3 positions of the 5-iodouracil core.
This guide provides a comparative infrared (IR) spectroscopic analysis to validate this specific transformation. Unlike standard data sheets, we focus on the differential fingerprint —comparing the target molecule against its precursor (5-iodouracil) and potential impurities.[1] This approach empowers researchers to make immediate "Go/No-Go" decisions during reaction monitoring.[1]
Why IR?
While NMR (
Comparative Spectral Analysis
The following table contrasts the critical vibrational modes of the starting material (5-Iodouracil) versus the target product. Use this data to track reaction completion.
Table 1: Critical IR Peak Assignments & Shifts
| Functional Group | Mode | Precursor: 5-Iodouracil (SM) | Target: 1,3-bis(MOM)-5-iodouracil | Diagnostic Status |
| N-H | Stretch | 3100–3200 cm⁻¹ (Strong, Broad) | ABSENT | Primary Indicator. Disappearance confirms N-alkylation. |
| C=O[1][2][3] (C2, C4) | Stretch | 1670–1720 cm⁻¹ (Broad due to H-bonding) | 1660–1730 cm⁻¹ (Sharper, Split) | Secondary Indicator. N-alkylation removes H-bonding, sharpening these peaks.[1] |
| C-O-C (Ether) | Asym. Stretch | ABSENT | 1050–1150 cm⁻¹ (Strong) | Confirmation. Confirms installation of MOM group. |
| C-H (Alkyl) | Stretch | Weak (Ring C-H only) | 2820–2960 cm⁻¹ (Moderate) | Appearance of -CH₂- and -CH₃ stretches from MOM.[1][2] |
| C-I | Stretch | ~500–600 cm⁻¹ | ~500–600 cm⁻¹ | Invariant. Confirms the 5-iodo core remains intact.[1] |
| Ring Vibrations | Skeletal | 1420, 1240 cm⁻¹ | 1450–1470 cm⁻¹ | Minor shifts due to N-substitution.[1][2] |
Technical Insight: The most common failure mode in this synthesis is mono-protection (alkylation at N1 but not N3, or vice versa).[1][2] A mono-protected impurity will still exhibit a weak N-H band around 3200 cm⁻¹, indicating an incomplete reaction.[1]
Mechanistic Interpretation of Spectral Shifts[1]
Understanding the causality behind these peaks allows for more robust troubleshooting.
The Disappearance of the N-H Band
In 5-iodouracil, the N1-H and N3-H protons participate in extensive intermolecular hydrogen bonding, creating a broad, intense peak centered between 3100 and 3200 cm⁻¹.[1][2]
-
Target State: The substitution of these protons with methoxymethyl groups (
) completely eliminates this vibrational mode.[1] -
Troubleshooting: Any residual signal here implies wet solvent (O-H stretch) or unreacted starting material.[1]
The Carbonyl Shift (Blue Shift vs. Red Shift)[1]
-
Precursor: H-bonding weakens the C=O bond character, lowering the frequency.[1]
-
Target: Removing H-bonding typically causes a "blue shift" (move to higher wavenumber) and sharpens the peaks.[1] However, the electron-donating nature of the MOM group can introduce competing electronic effects. Expect two distinct, sharp bands corresponding to the C2 and C4 carbonyls, resolved more clearly than in the precursor.[1]
The MOM "Fingerprint"
The methoxymethyl group introduces a characteristic ether linkage.[2] The C-O-C asymmetric stretch is highly polar and results in a strong absorption in the 1050–1150 cm⁻¹ region. This region is relatively quiet in the starting 5-iodouracil, making the appearance of these bands a definitive positive identification of the protecting group.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this standardized ATR-FTIR protocol. This method minimizes sample preparation errors common with KBr pellets (e.g., moisture absorption).[1]
Method: Attenuated Total Reflectance (ATR)[1]
-
Background Collection:
-
Sample Preparation:
-
Solid Product: Place ~2-5 mg of the dried white crystalline solid directly onto the crystal.
-
Pressure: Apply high pressure using the anvil to ensure intimate contact. Poor contact results in weak C-H stretches (2800-3000 cm⁻¹).[1]
-
-
Acquisition Parameters:
-
Validation Check (The "Self-Check"):
-
Check 1: Is the baseline flat at 2000–2500 cm⁻¹? (If noisy, clean crystal and re-run).[1]
-
Check 2: Is the CO₂ doublet at 2350 cm⁻¹ subtracted correctly?
-
Check 3:Crucial: Is the region >3000 cm⁻¹ flat? If peaks exist, dry the sample (vacuum oven, 40°C, 4h) and re-test to distinguish moisture (broad O-H) from amine (N-H).
-
Decision Logic & Workflow Visualization
The following diagram outlines the logical flow for using IR data to control the synthesis process.
Figure 1: IR-based decision logic for monitoring the synthesis of 1,3-bis(MOM)-5-iodouracil.
References
-
Greene, T. W., & Wuts, P. G. M. (2006).[1][4] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[4] (Standard reference for MOM group stability and spectral characteristics). Link[1][2]
-
SpectraBase. (n.d.).[1] 5-Iodouracil IR Spectrum. Wiley Science Solutions. (Source for precursor spectral data). Link
-
Puskás, I., et al. (2019).[1] Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines. National Institutes of Health (PMC).[1] (Detailed NMR/IR characterization of N-MOM pyrimidines). Link
-
Rastogi, V. K., et al. (2000).[1] FT-IR and Raman Spectra of 5-Iodouracil. Spectrochimica Acta Part A. (Confirmation of C-I and Ring modes). Link[1]
HPLC Method Development Guide: 1,3-bis(methoxymethyl)-5-iodouracil vs. Impurities
Executive Summary & Chemical Logic
The separation of 1,3-bis(methoxymethyl)-5-iodouracil (Bis-MOM-5-IU) from its synthetic precursors and impurities relies heavily on the hydrophobicity shift introduced by the methoxymethyl (MOM) protecting groups.
In synthetic workflows—often involving the lithiation of 5-iodouracil for coupling reactions—the complete protection of N1 and N3 positions is critical. Incomplete protection results in mono-MOM intermediates (impurities), while starting material contamination (5-iodouracil) can quench downstream organometallic reagents.
This guide provides a self-validating HPLC protocol to quantify the target product against these specific impurities based on their distinct polarity profiles.
The Polarity Shift (Mechanism of Separation)
-
5-Iodouracil (Starting Material): Highly polar, hydrogen bond donor (2x NH). Elutes early on Reverse Phase (RP) columns.
-
Mono-MOM-5-iodouracil (Intermediate): Reduced polarity (1x NH, 1x Ether). Intermediate retention.
-
1,3-bis(MOM)-5-iodouracil (Target): Lipophilic (0x NH, 2x Ether). Strong interaction with C18 stationary phase. Elutes last.
Impurity Profile & Synthesis Pathway[1][2]
Understanding the origin of impurities is essential for method development. The synthesis typically involves the alkylation of 5-iodouracil with chloromethyl methyl ether (MOMCl) under basic conditions.
Visualization: Synthesis & Impurity Origin
Caption: Stepwise alkylation pathway showing the origin of mono-protected impurities and potential hydrolysis degradation.
Experimental Protocol: HPLC Method
This protocol uses a standard C18 stationary phase.[1] The gradient is aggressive to ensure the elution of the lipophilic Bis-MOM product while resolving the polar starting material.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm | Standard RP stationary phase; 5µm balances pressure and resolution. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of residual silanols and uracil NH, improving peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Strong organic modifier required to elute the bis-protected product. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Injection Vol | 5 - 10 µL | Prevent column overload; MOM derivatives can be soluble in high % organic. |
| Detection | UV @ 254 nm | The 5-iodouracil chromophore is strongly UV active at 254 nm. |
| Column Temp | 30°C | Maintains reproducible retention times. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration: Elution of polar salts/solvents. |
| 2.0 | 5% | Hold: Retain 5-iodouracil (SM). |
| 15.0 | 95% | Ramp: Elute Mono-MOM and Bis-MOM species. |
| 20.0 | 95% | Wash: Remove highly lipophilic contaminants. |
| 20.1 | 5% | Re-equilibration. |
| 25.0 | 5% | End of Run. |
Performance Comparison & Data Interpretation
The following table summarizes the expected retention behavior. Note that absolute retention times (RT) will vary by system, so Relative Retention Time (RRT) is the critical metric.
Predicted Retention Data
| Compound | Structure Note | LogP (Approx) | Predicted RT (min) | RRT (vs Product) |
| 5-Iodouracil | Free NH (Polar) | ~0.9 | 3.5 - 4.5 | ~0.3 |
| Mono-MOM Impurities | 1x MOM, 1x NH | ~1.6 | 8.0 - 10.0 | ~0.65 |
| 1,3-bis(MOM)-5-iodouracil | 2x MOM (Lipophilic) | ~2.8 | 13.5 - 14.5 | 1.00 |
| Toluene/Solvent | Common synthesis solvent | ~2.7 | 14.0 - 15.0 | ~1.05 |
Critical Note on Co-elution: Toluene (often used in the synthesis or workup) has a similar lipophilicity to the Bis-MOM product. Ensure your sample is dried thoroughly or monitor a secondary wavelength (e.g., 210 nm vs 254 nm) to distinguish the solvent peak.
Visualization: HPLC Workflow
Caption: Chromatographic separation zones. Polar impurities elute first, followed by mono-protected species, and finally the target bis-MOM product.
Troubleshooting & Optimization
Issue: "I see two peaks for the Mono-MOM impurity."
Cause: The N1 and N3 positions on 5-iodouracil are chemically distinct but similar in polarity. Solution: This is expected. N1-MOM and N3-MOM regioisomers may resolve as a doublet or two closely eluting peaks around 8–10 minutes. For purity calculations, sum the area of both peaks.
Issue: "The 5-iodouracil peak is tailing."
Cause: Secondary interactions between the free NH groups and exposed silanols on the column. Solution: Ensure the mobile phase contains 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to suppress these interactions.
Issue: "Product peak area is decreasing over time in solution."
Cause: MOM groups are acid-labile. Solution: Do not store samples in the acidic mobile phase for long periods. Prepare samples in neutral ACN/Water and inject immediately.
References
-
General Synthesis of MOM-Protected Species: Berliner, M. A., & Belecki, K. (2005).[2] "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." The Journal of Organic Chemistry, 70(23), 9618–9621. Link
-
Uracil Derivative Separation: Jakubiec, D., et al. (2017).[3] "Synthesis of 5-hetaryluracil derivatives via 1,3-dipolar cycloaddition reaction." Arkivoc, (ii), 149-161.[3] Link
-
5-Iodouracil Properties: Gholivand, K., et al. (2013). "Synthesis, characterization, and antitumor activity of 5-iodouracil complexes." Journal of Coordination Chemistry, 66. Link
Sources
- 1. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 3. arkat-usa.org [arkat-usa.org]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 5-Iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione
Executive Hazard Analysis (The "Why")
To prescribe the correct Personal Protective Equipment (PPE), we must first deconstruct the molecule's risk profile. 5-Iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione is not a generic solvent; it is a functionalized nucleoside intermediate . Its handling requirements are dictated by three synergistic hazard vectors:
-
The Core (5-Iodouracil Scaffold): Halogenated pyrimidines are known radiosensitizers and antiviral precursors. They are designed to mimic biological substrates (thymidine), meaning they have high potential for bioavailability and DNA intercalation .
-
The Protecting Groups (MOM - Methoxymethyl): MOM groups are acetals derived from Chloromethyl Methyl Ether (a known carcinogen). While the MOM ether itself is stable under basic conditions, acidic hydrolysis (in the stomach or on skin) can theoretically release formaldehyde and methoxy-derivatives.
-
The Leaving Group Potential: The C-5 Iodine atom renders the molecule susceptible to cross-coupling (e.g., Sonogashira). This reactivity implies the molecule may act as an alkylating agent or sensitizer upon contact with biological nucleophiles.
Operational Classification: High Potency / Unknown Toxicity (Band 4 equivalent). Treat as a potential mutagen and sensitizer.
The PPE Matrix (The "What")
Standard laboratory PPE is insufficient for high-concentration handling of this intermediate. The following matrix defines the mandatory protective layer based on the task's exposure potential.
| Protection Zone | Component | Specification | Scientific Rationale |
| Dermal (Hands) | Primary Glove | Silver Shield® (Laminate) or Viton® | Permeation Defense: Standard nitrile degrades rapidly against halogenated ethers. Laminate offers >480 min breakthrough time against broad organic spectrums. |
| Secondary Glove | Nitrile (5-8 mil), Extended Cuff | Mechanical Layer: Placed over the laminate glove to provide dexterity and grip (laminates are slippery). | |
| Respiratory | Engineering Control | Class II, Type A2 Biosafety Cabinet or Fume Hood | Vapor Capture: MOM-protected compounds can off-gas trace ethers. HEPA/Carbon filtration is required. |
| Backup PPE | N95 or P100 Respirator | Only for spill cleanup outside the hood. Not for routine use.[1] | |
| Ocular | Primary | Chemical Splash Goggles (Indirect Vent) | Aerosol Defense: Safety glasses allow vapor entry. Goggles seal the ocular mucosa from absorption. |
| Body | Primary | Tyvek® Lab Coat (or equivalent impervious material) | Particulate/Splash Barrier: Cotton coats absorb and hold chemicals against the skin. |
Operational Workflow (The "How")
This protocol is designed to create a "Zero-Contact" environment.
Phase 1: Preparation & Weighing
-
The Risk: Static charge on the solid powder can cause aerosolization during weighing.
-
The Fix: Use an ionizing fan or anti-static gun inside the balance enclosure.
-
Don PPE: Put on laminate gloves first, then nitrile gloves over them. Tape the outer glove cuff to the Tyvek sleeve.
-
Verify Engineering: Check fume hood flow rate (Face velocity: 80–100 fpm).
-
Weighing:
-
Place a tared vial inside the balance.
-
Use a disposable anti-static spatula.
-
Do not return excess chemical to the stock bottle (prevents cross-contamination).
-
Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the hood.
-
Phase 2: Reaction Setup
-
The Risk: MOM groups are acid-labile. Accidental contact with Lewis acids or Bronsted acids outside the reactor can release toxic byproducts.
-
The Fix: Segregate acid catalysts.
-
Dissolve the compound in the reaction solvent (e.g., DMF, THF) immediately after weighing to reduce dust hazard.
-
Keep the reaction vessel under a slight positive pressure of inert gas (Nitrogen/Argon) to prevent moisture ingress (which can hydrolyze the MOM group over time).
Phase 3: Decontamination (The "Doffing" Loop)
-
Spray: While hands are still in the hood, spray outer nitrile gloves with 10% bleach or compatible solvent (Ethanol) to neutralize surface residues.
-
Peel: Remove the outer nitrile gloves first and discard them in the solid hazardous waste inside the hood.
-
Inspect: Check the inner laminate gloves for discoloration. If clean, remove carefully without touching the exterior.
Visualizing the Safety Logic
The following diagram illustrates the critical decision pathways for handling this compound, emphasizing the "Fail-Safe" points.
Caption: Operational safety workflow emphasizing the critical engineering check before handling begins.
Emergency & Disposal Protocols
Spill Response (Solid)
-
Evacuate: Clear the immediate area of personnel.
-
Don PPE: Upgrade to N95 respirator if outside the hood.
-
Cover: Gently cover the spill with a solvent-dampened pad (Acetone or Ethyl Acetate) to prevent dust generation. Do not dry sweep.
-
Collect: Scoop the pad and material into a wide-mouth jar. Label as "Halogenated Toxic Waste."
Waste Disposal[2][3]
-
Classification: Halogenated Organic Waste.
-
Reasoning: The iodine atom requires high-temperature incineration to prevent the formation of toxic vapors. The MOM groups require thermal destruction to ensure no formaldehyde generation in landfills.
-
Do NOT: Do not mix with acidic waste streams (risk of MOM hydrolysis).
-
Do NOT: Do not flush down the drain (bioactive nucleoside analog).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]
-
PubChem. (n.d.). Compound Summary: 5-Iodouracil (Parent Scaffold Safety Data). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
